Heptyl-2-naphthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-heptylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-2-3-4-5-6-11-16-15-10-8-7-9-14(15)12-13-17(16)18/h7-10,12-13,18H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOZGFKDNMRTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Naphthalenol, heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31215-04-0 | |
| Record name | 2-Naphthalenol, heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031215040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptyl-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Spectroscopic Profile of Heptyl-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl-2-naphthol, also known as 1-heptylnaphthalen-2-ol, is an aromatic organic compound with the chemical formula C₁₇H₂₂O. Its structure, featuring a heptyl group attached to a naphthol backbone, lends it properties that are of interest in various chemical and pharmaceutical applications. This technical guide provides a summary of its key physicochemical properties and outlines the standard methodologies for its synthesis and spectroscopic characterization. While a comprehensive set of publicly available, raw spectroscopic data (NMR, IR, MS) for this compound is not readily found in the searched literature, this guide presents the expected spectral characteristics based on the known behavior of its constituent functional groups and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.
| Property | Value |
| IUPAC Name | 1-heptylnaphthalen-2-ol |
| CAS Number | 31215-04-0 |
| Molecular Formula | C₁₇H₂₂O |
| Molecular Weight | 242.36 g/mol |
| Physical Description | Liquid |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of 2-naphthol. This electrophilic aromatic substitution reaction involves the introduction of a heptyl group onto the naphthalene ring.
Materials:
-
2-Naphthol
-
1-Heptene or a heptyl halide (e.g., 1-bromoheptane)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in an appropriate anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions.
-
To this stirred suspension, add the alkylating agent (1-heptene or heptyl halide) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Diagram of Synthetic Workflow
Heptyl-2-naphthol: An In-depth Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility Profile
Heptyl-2-naphthol's structure, consisting of a polar hydroxyl group attached to a large, nonpolar naphthalene ring system with a seven-carbon alkyl chain, dictates its solubility behavior. The presence of the heptyl group significantly increases its lipophilicity compared to its parent compound, 2-naphthol. This structural modification is a well-established strategy for enhancing solubility in nonpolar, hydrocarbon-based solvents.[1]
Qualitative Solubility Observations
The introduction of the heptyl group to the 2-naphthol structure is a common method to enhance the solubility of resulting products, such as azo dyes, in nonpolar environments like fuels and lubricants.[1] This suggests that this compound itself will exhibit favorable solubility in a range of organic solvents.
Comparative Solubility of 2-Naphthol
While quantitative data for this compound is scarce, the solubility of 2-naphthol provides a foundational understanding. 2-Naphthol is soluble in simple alcohols, ethers, and chloroform.[2][3] Specific solubility data for 2-naphthol is presented in the table below. It is anticipated that this compound would exhibit higher solubility in non-polar solvents (e.g., hexane, toluene) and potentially lower solubility in more polar solvents (e.g., ethanol, methanol) compared to 2-naphthol, due to the influence of the long alkyl chain.
Table 1: Solubility of 2-Naphthol in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 0.74 g/L | 25 |
| Ethanol | Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Methanol | 1 g/10 mL | Not Specified |
| Benzene | Soluble | Not Specified |
| Glycerol | Soluble | Not Specified |
| Alkaline Solutions | Soluble | Not Specified |
Note: This table presents data for 2-naphthol and serves as a reference point for estimating the behavior of this compound.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data of this compound in specific solvents, the following experimental protocols outline standard methodologies for determining the solubility of a solid organic compound.
Method 1: Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.
-
After equilibration, allow the vial to stand undisturbed in the shaker bath at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter compatible with the solvent. This step is crucial to remove any undissolved particles.
-
Transfer the filtered supernatant to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the dried this compound residue.
-
Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).
Method 2: Spectroscopic Method
This method is suitable for compounds that have a chromophore and can be quantified using UV-Vis spectroscopy.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).
-
-
Equilibration:
-
Follow steps 1-6 from the Gravimetric Method to prepare a saturated solution of this compound.
-
-
Analysis:
-
Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent. A diagrammatic representation of these relationships is provided below.
Caption: Key factors influencing the solubility of this compound.
Relevance in Drug Development
While this compound is not a therapeutic agent itself, understanding the solubility of such alkylated naphthols is crucial for drug development professionals for several reasons:
-
Lead Optimization: The principles of modifying a core structure to enhance lipophilicity and, consequently, solubility in lipidic environments are fundamental in medicinal chemistry. The addition of alkyl chains, like the heptyl group, is a common strategy to improve the pharmacokinetic properties of drug candidates, such as membrane permeability and distribution.
-
Formulation Science: For poorly water-soluble drug candidates, formulation strategies often involve dissolving the active pharmaceutical ingredient (API) in organic solvents for encapsulation or delivery system preparation. Knowledge of solubility in various pharmaceutically acceptable solvents is therefore critical.
-
Prodrug Design: The hydroxyl group of the naphthol moiety can be functionalized to create prodrugs. The solubility of these prodrugs in different physiological environments will be influenced by the nature of the promoiety, which can include alkyl chains.
References
Potential Applications of Alkylated Naphthol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alkylated naphthol derivatives represent a versatile class of organic compounds with a wide spectrum of applications across various scientific and industrial domains. Their unique chemical structures, characterized by a naphthalene core appended with one or more alkyl chains, impart a range of desirable physicochemical and biological properties. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of these compounds, with a focus on their utility in drug discovery, materials science, and industrial formulations.
Medicinal and Pharmaceutical Applications
Alkylated naphthol derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Their ability to interact with various biological targets has led to the development of novel therapeutic agents, particularly in the field of oncology.
Anticancer Activity
A significant body of research has focused on the anticancer potential of alkylated naphthol derivatives, particularly amidoalkyl naphthols. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Table 1: Anticancer Activity of Selected Amidoalkyl Naphthol Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 (24h) | [1] |
| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 (24h) | [1] |
| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 (72h) | |
| MMZ-140C | HT-29 (Colorectal) | 11.55 (72h) | |
| Compound 4j | HeLa (Cervical) | 4.63 | [1] |
| Compound 4k | HeLa (Cervical) | 5.54 | [1] |
| Compound 4l | HeLa (Cervical) | 4.95 | [1] |
| Compound 14t | HeLa (Cervical) | 4.1 | [1] |
| Compound 14t | HBL100 (Breast) | 5.0 | [1] |
| Compound 14t | SW1573 (Lung) | 6.3 | [1] |
| Compound 14t | T47D (Breast) | 8.4 | [1] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Kinase Inhibition and Signaling Pathways
Certain naphthoquinone derivatives, a class of compounds structurally related to naphthols, have been identified as potent inhibitors of key signaling pathways implicated in cancer progression. One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[2][3][4]
Furano-1,2-naphthoquinone (FNQ) has been shown to suppress the phosphorylation of EGFR, leading to the inactivation of its downstream signaling pathways.[5] This inhibition results in G2/M cell cycle arrest and apoptosis in cancer cells. The binding of an EGFR inhibitor to the receptor's kinase domain blocks the binding of ATP, thereby preventing the autophosphorylation and activation of the receptor and its downstream signaling cascades.
Industrial Applications
The unique properties of alkylated naphthol derivatives make them valuable in a range of industrial applications, from high-performance lubricants to antioxidants for preserving the integrity of various materials.
High-Performance Lubricants
Alkylated naphthalenes are classified as Group V base oils by the American Petroleum Institute and are prized for their exceptional thermal and oxidative stability, low volatility, and good additive solubility.[6][7][8][9] These characteristics make them ideal for formulating high-performance lubricants for demanding applications, such as in automotive engines and industrial machinery operating at high temperatures.[10][11]
Table 2: Physicochemical Properties of Alkylated Naphthalene Lubricant Base Oils
| Property | Alkylated Naphthalene (AN-7) | Alkylated Naphthalene (AN-8) |
| Viscosity @ 40°C (cSt) | 22 | 36 |
| Viscosity @ 100°C (cSt) | 3.8 | 5.6 |
| Viscosity Index | 22 | 65 |
| Pour Point (°C) | <-48 | -33 |
| Flash Point (°C) | 206 | 236 |
| Noack Volatility (% wt loss) | 39 | 12 |
Data sourced from product literature.
The structure of the alkyl group and the degree of alkylation on the naphthalene ring can be tailored to achieve specific performance characteristics. For instance, increasing the number of alkyl groups and their branching tends to increase viscosity and pour point.[8][12]
Antioxidants
The electron-rich naphthalene ring in alkylated naphthols allows them to act as effective radical scavengers, thereby functioning as antioxidants.[8] They are used to prevent the oxidative degradation of various materials, including polymers, fuels, and lubricants. The antioxidant activity of these compounds is influenced by the nature and position of the alkyl substituents on the naphthalene core.
Table 3: Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ethyl Acetate Fraction of Macaranga hypoleuca | DPPH | 14.31 | [13] |
| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 | [13] |
| Butanol Fraction of Macaranga hypoleuca | FRAP | 0.48 | [13] |
| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | [14] |
| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [14] |
| Quercetin | ABTS | 1.89 ± 0.33 | [14] |
IC50 values represent the concentration required to scavenge 50% of the free radicals in the respective assays. DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative alkylated naphthol derivatives, illustrating the key chemical transformations involved.
Synthesis of Amidoalkyl Naphthols via Three-Component Condensation
This protocol describes a one-pot synthesis of 1-amidoalkyl-2-naphthols from an aldehyde, 2-naphthol, and an amide or urea, using an acid catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide or Urea (1.2 mmol)
-
Oxalic acid (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), amide or urea (1.2 mmol), and a catalytic amount of oxalic acid is prepared in a round-bottom flask.[15]
-
The reaction mixture is heated under solvent-free conditions with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with water and then recrystallized from ethanol to afford the pure 1-amidoalkyl-2-naphthol.
Friedel-Crafts Alkylation of 2-Naphthol
This protocol outlines the regioselective α-alkylation of β-naphthol with an allylic alcohol using an acid catalyst.[16]
Materials:
-
β-Naphthol (0.2 mmol)
-
Allylic alcohol (0.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 mmol)
-
Solvent (e.g., dichloromethane) (1.0 mL)
Procedure:
-
To a solution of β-naphthol (0.2 mmol) and the allylic alcohol (0.2 mmol) in the solvent (1.0 mL), p-toluenesulfonic acid (0.01 mmol) is added.[16]
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the α-alkylated β-naphthol.
Conclusion
Alkylated naphthol derivatives are a class of compounds with significant and diverse potential applications. Their utility in medicine is highlighted by their promising anticancer activities and their ability to modulate key signaling pathways. In industrial settings, their inherent stability and tunable properties make them excellent candidates for high-performance lubricants and effective antioxidants. The synthetic methodologies outlined in this guide provide a foundation for the further exploration and development of novel alkylated naphthol derivatives with tailored properties for specific applications. Future research in this area will likely focus on elucidating the structure-activity relationships of these compounds in greater detail, expanding their therapeutic applications, and developing even more efficient and sustainable synthetic routes.
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furano-1,2-naphthoquinone inhibits EGFR signaling associated with G2/M cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Alkylated naphthalene - Wikipedia [en.wikipedia.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alkylated Naphthalene | King Industries, Inc. [kingindustries.com]
- 12. NA-LUBE® KR Series of Alkylated Naphthalene Synthetic Basestocks - ProQuest [proquest.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Biological activity of Heptyl-2-naphthol derivatives
An In-depth Technical Guide on the Biological Activity of Naphthol Derivatives
This technical guide provides a comprehensive overview of the biological activities of various 2-naphthol derivatives, with a focus on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activity of selected 2-naphthol derivatives against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of 2-Naphthol Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Aminobenzylnaphthols (4d, 4i, 4j) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 | 10 µg/mL | [1] |
| Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l) | HeLa (Cervical) | IC50 | 4.63 - 5.54 µM | [1] |
| 1-Alkyl-2-naphthol derivative (5d) | Hep G2 (Liver), A549 (Lung), MDA 231 (Breast), HeLa (Cervical) | IC50 | 1.2 ± 1.1 µM, 1.6 ± 1.0 µM, 0.9 ± 0.1 µM, 0.8 ± 0.4 µM | [2] |
| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 (Colon), PC9 (Lung), A549 (Lung) | IC50 | 1.18 µM, 0.57 µM, 2.25 µM | [3] |
| Naphthoquinone-naphthol derivative (Compound 5) | HCT116 (Colon), PC9 (Lung), A549 (Lung) | IC50 | 5.27 - 6.98 µM | [3] |
| Thiazole 1,4-naphthoquinone derivative (61) | Not Specified | IC50 | up to 0.6 µM | [4] |
| Shikonin derivative (69) | H1975, H1299, HCC827 | IC50 | 1.51 ± 0.42 μM, 5.48 ± 1.63 μM, 5.19 ± 1.10 μM | [4] |
| 7-methyl juglone derivative (70) | HeLa, DU145 | IC50 | 5.3 µM, 6.8 µM | [4] |
| Lawsone derivatives (73-76) | HepG2 (Liver) | IC50 | 1.68 - 11.01 μM | [4] |
Table 2: Antimicrobial Activity of Naphthol Derivatives
| Compound | Microbial Strain | Activity Metric | Value | Reference |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae 23355, Klebsiella pneumoniae 13883, Proteus vulgaris 13315, Pseudomonas aeruginosa 27853, Candida parapsilosis, Candida tropicalis, Trichosporon beigelli, Rhodotorula spp. | MIC | 0.1-0.4 µM | [5] |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | Pseudomonas aeruginosa | MIC | 62.5 µg/ml | [6] |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | Candida albicans, Candida glabrata | MIC | Not specified, equipotent to ketoconazole | [6] |
| 2-aminobenzothiazolomethyl naphthol derivatives (4b, 4g, 4h, 4i, 4j, 4l, 4r, 4t) | Various bacterial pathogens | MIC | 1–2 µg/mL | [7] |
| 2-aminobenzothiazolomethyl naphthol derivative (4l) | Methicillin-resistant Staphylococcus aureus, Vancomycin-resistant Staphylococcus aureus | MIC | 1 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
-
Cell Seeding: Human cancer cell lines (Hep G2, A549, MDA 231, and HeLa) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-naphthol derivatives and incubated for a specified period (e.g., 48 or 72 hours). Doxorubicin is typically used as a positive control, and DMSO as a negative control.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[5][6][7]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to reach a specific cell density.
-
Compound Dilution: The naphthol derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Diagrams for described signaling pathways and experimental workflows are provided below using the DOT language.
Signaling Pathway of a Naphthoquinone-Naphthol Derivative
The following diagram illustrates the proposed mechanism of action for a novel naphthoquinone-naphthol derivative (Compound 13), which involves the downregulation of the EGFR/PI3K/Akt signaling pathway, leading to apoptosis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
Heptyl-2-naphthol (CAS: 31215-04-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl-2-naphthol, with the CAS number 31215-04-0 and IUPAC name 1-heptylnaphthalen-2-ol, is a derivative of naphthol, a class of compounds with broad applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential endocrine disruptor. Detailed experimental protocols and data are presented to facilitate further research and application in drug development and related fields.
Physicochemical Properties
This compound is an organic compound with a molecular formula of C₁₇H₂₂O. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-heptylnaphthalen-2-ol | |
| CAS Number | 31215-04-0 | |
| Molecular Formula | C₁₇H₂₂O | |
| Molecular Weight | 242.36 g/mol | |
| Boiling Point | 382.7 °C at 760 mmHg | |
| Density | 1.021 g/cm³ | |
| XLogP3-AA | 6.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Topological Polar Surface Area | 20.2 Ų | |
| Physical Description | Liquid |
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic reactions, with Friedel-Crafts alkylation being a prominent method.
Synthesis via Friedel-Crafts Alkylation
A general protocol for the synthesis of this compound via Friedel-Crafts alkylation of 2-naphthol with 1-heptene is outlined below.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the solution while stirring.
-
Alkylation: Add 1-heptene dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to the appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid to decompose the catalyst.
-
Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the hydroxyl proton, and signals for the aliphatic protons of the heptyl chain.
-
¹³C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene ring and the seven carbons of the heptyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (242.36 g/mol ).
Biological Activity and Toxicological Profile
This compound is listed as a potential endocrine disrupting compound. Endocrine disruptors are chemicals that can interfere with the endocrine (or hormone) systems at certain doses. These disruptions can cause cancerous tumors, birth defects, and other developmental disorders.
Endocrine Disrupting Potential
While specific quantitative data on the endocrine-disrupting activity of this compound is not available in the public domain, its structural similarity to other known endocrine disruptors, such as nonylphenol, warrants further investigation. The following experimental protocols are suggested for assessing its potential to interact with key components of the endocrine system.
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor (ER).
Experimental Protocol (Adapted from a general ER binding assay):
-
Receptor Preparation: Prepare a rat uterine cytosol fraction containing the estrogen receptor.
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol ([³H]E₂) and varying concentrations of this compound.
-
Separation: Separate the receptor-bound and unbound radioligand using a suitable method (e.g., dextran-coated charcoal).
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
This assay assesses the potential of a compound to interfere with the binding of androgens to the androgen receptor (AR).
Experimental Protocol (Adapted from a general AR binding assay):
-
Receptor Source: Utilize a source of androgen receptors, such as rat prostate cytosol.
-
Competitive Binding: Incubate the AR preparation with a radiolabeled androgen (e.g., [³H]R1881) and a range of this compound concentrations.
-
Incubation and Separation: Allow the binding to reach equilibrium and then separate the bound from the free radioligand.
-
Measurement and Analysis: Quantify the bound radioactivity and calculate the IC₅₀ value for this compound.
Cytotoxicity Assessment
It is crucial to evaluate the potential cytotoxicity of this compound to understand its overall toxicological profile.
Experimental Protocol (MTT Assay in HepG2 cells):
-
Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Signaling Pathways and Mechanisms of Action
The specific signaling pathways modulated by this compound have not been elucidated. Given its potential as an endocrine disruptor, it may interfere with nuclear receptor signaling pathways.
Diagram 1: Hypothetical Nuclear Receptor Signaling Pathway
Caption: Hypothetical interaction of this compound with a nuclear receptor signaling pathway.
Experimental Workflows
The following diagrams illustrate logical workflows for the synthesis and biological evaluation of this compound.
Diagram 2: Synthesis and Purification Workflow
Heptyl-2-Naphthol: A Comprehensive Technical Guide for Dye and Resin Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl-2-naphthol, a derivative of the aromatic compound 2-naphthol, is a versatile chemical intermediate with significant applications in the manufacturing of specialized dyes and high-performance resins. The introduction of a heptyl group to the 2-naphthol structure imparts unique properties, including increased hydrophobicity and solubility in organic solvents, which are highly desirable in various industrial formulations. This technical guide provides an in-depth overview of the synthesis, properties, and core applications of this compound, with a focus on its role in the production of azo dyes and epoxy resins. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its practical application in research and development.
Chemical and Physical Properties
This compound, also known as 1-heptylnaphthalen-2-ol, is an alkylated naphthol. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-heptylnaphthalen-2-ol |
| CAS Number | 31215-04-0 |
| Molecular Formula | C₁₇H₂₂O |
| Molecular Weight | 242.36 g/mol |
| Appearance | Not specified in search results |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods: Friedel-Crafts alkylation and Williamson ether synthesis. The choice of method depends on the desired isomer and final product requirements.
Friedel-Crafts Alkylation
This is a common method for the C-alkylation of aromatic compounds. In this process, 2-naphthol is reacted with an alkylating agent, such as 1-heptene or a heptyl halide, in the presence of an acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation of 2-Naphthol with 1-Heptene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-naphthol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or dichloromethane).
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or a Brønsted acid like p-toluenesulfonic acid, to the stirred solution. The amount of catalyst can vary, but typically ranges from 0.1 to 1.2 equivalents.
-
Alkylation: Add 1-heptene (1 to 1.5 equivalents) dropwise to the reaction mixture at a controlled temperature, typically between 25°C and 80°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-heptylnaphthalen-2-ol.
Expected Yield: While specific yields for the heptylation of 2-naphthol were not found in the search results, similar Friedel-Crafts alkylations of aromatic compounds can have yields ranging from moderate to high, depending on the specific conditions and catalyst used.
Williamson Ether Synthesis
This method is used to synthesize the O-alkylated product, heptyl 2-naphthyl ether. It involves the reaction of the sodium salt of 2-naphthol (sodium 2-naphthoxide) with a heptyl halide.
Experimental Protocol: Williamson Ether Synthesis of Heptyl 2-Naphthyl Ether
-
Naphthoxide Formation: In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF). Add sodium hydroxide or sodium hydride (1 to 1.2 equivalents) to the solution to form the sodium 2-naphthoxide salt.
-
Alkylation: To the stirred solution of the naphthoxide, add 1-bromoheptane or 1-iodoheptane (1 to 1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.
Role in Dye Manufacturing
This compound serves as a crucial coupling component in the synthesis of azo dyes. The presence of the heptyl group enhances the solubility of the resulting dye in non-polar media, making it suitable for applications such as coloring of oils, waxes, and plastics.
Synthesis of Azo Dyes from this compound
Azo dyes are synthesized through a diazotization-coupling reaction. An aromatic amine is first converted to a diazonium salt, which then reacts with a coupling component, in this case, this compound.
Experimental Protocol: Synthesis of a this compound Based Azo Dye
-
Diazotization of an Aromatic Amine (e.g., Aniline):
-
Dissolve aniline (1 equivalent) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5°C. Stir the mixture for 15-30 minutes to ensure complete formation of the benzene diazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide to form the corresponding naphthoxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.
-
A brightly colored azo dye will precipitate out of the solution.
-
Continue stirring for 30 minutes in the ice bath to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted salts.
-
The crude dye can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain a pure product.
-
Performance of this compound Based Dyes
The introduction of the heptyl group is expected to influence the fastness properties of the resulting azo dyes. While specific data for this compound derived dyes is not available, the general properties of azo-naphthol dyes are presented below as a reference. The longer alkyl chain in this compound would likely enhance the affinity for non-polar substrates and could potentially improve wash and rub fastness on certain materials.
| Fastness Property | Typical Rating for Azo-Naphthol Dyes |
| Light Fastness | Fair to Good |
| Wash Fastness | Good to Excellent |
| Rubbing Fastness | Good to Excellent |
(Note: Ratings are based on a scale of 1-5 or 1-8, where a higher number indicates better fastness. The actual performance will depend on the specific dye structure, substrate, and dyeing conditions.)
Role in Resin Manufacturing
This compound and its derivatives can be used in the formulation of high-performance epoxy resins. The incorporation of the naphthyl group into the resin backbone can enhance thermal stability, mechanical properties, and moisture resistance.
This compound in Epoxy Resin Formulations
This compound can be incorporated into epoxy resins in two primary ways: as a building block for a novolac-type epoxy resin or as a curing agent.
1. Synthesis of this compound Novolac Epoxy Resin:
This compound can be reacted with formaldehyde under acidic conditions to form a novolac resin. This novolac resin is then epoxidized with epichlorohydrin to produce a this compound novolac epoxy resin. These resins are expected to exhibit high glass transition temperatures (Tg) and improved thermal stability.
2. This compound as a Curing Agent:
Naphthol aralkyl resins, which can be synthesized from naphthols, can act as curing agents for other epoxy resins.[1] The phenolic hydroxyl group of this compound can react with the epoxide groups of a base epoxy resin, leading to a cross-linked network. The bulky heptyl-naphthyl structure can contribute to increased rigidity and thermal resistance of the cured resin.
Performance of Naphthol-Based Epoxy Resins
The incorporation of naphthol moieties into epoxy resins generally leads to improved performance characteristics compared to standard bisphenol A based epoxies.
| Property | Naphthol-Based Epoxy Resins |
| Glass Transition Temperature (Tg) | Higher (can exceed 180°C) |
| Thermal Stability (TGA) | Improved |
| Moisture Resistance | Enhanced |
| Mechanical Properties | Improved flexural strength and modulus |
| Dielectric Properties | Lower dielectric constant and loss |
(Note: Specific quantitative improvements will depend on the exact formulation, curing agent, and curing conditions.)
Experimental Protocol: Preparation of a this compound Cured Epoxy Resin
-
Resin Formulation: Prepare a mixture of a commercial diglycidyl ether of bisphenol A (DGEBA) epoxy resin and this compound (as the curing agent) in a stoichiometric ratio.
-
Mixing: Thoroughly mix the components at an elevated temperature (e.g., 80-100°C) to ensure a homogeneous blend.
-
Curing: Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule might be 150°C for 2 hours followed by a post-cure at a higher temperature (e.g., 180°C) for another 2 hours.
-
Characterization: After curing and cooling, the resulting thermoset can be characterized for its thermomechanical properties using techniques such as Differential Scanning Calorimetry (DSC) for Tg determination and Thermogravimetric Analysis (TGA) for thermal stability.
Visualizations
Synthesis of this compound via Friedel-Crafts Alkylation
Caption: Friedel-Crafts alkylation of 2-Naphthol.
Azo Dye Synthesis Workflow
Caption: Workflow for Azo Dye Synthesis.
Epoxy Resin Curing with this compound
Caption: Curing process of epoxy resin.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of dye and resin manufacturing. Its synthesis via Friedel-Crafts alkylation allows for the introduction of a heptyl group, which modifies its physical and chemical properties in a favorable manner for specific applications. In dye manufacturing, it serves as a hydrophobic coupling component for azo dyes, potentially improving their performance on non-polar substrates. In resin production, its incorporation can lead to epoxy resins with enhanced thermal and mechanical properties. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore and optimize the use of this compound in their respective fields. Further research is warranted to quantify the specific performance advantages conferred by the heptyl group in various dye and resin systems.
References
Methodological & Application
Synthesis of Heptyl-2-Naphthol: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of heptyl-2-naphthol, also known as 2-(heptyloxy)naphthalene. This compound and its derivatives are of interest in materials science and as intermediates in pharmaceutical development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.
Reaction Principle
The synthesis of this compound is accomplished through a nucleophilic substitution (SN2) reaction. In this process, 2-naphthol is first deprotonated by a strong base, sodium hydroxide, to form the more nucleophilic sodium 2-naphthoxide. This alkoxide then attacks the primary alkyl halide, 1-bromoheptane, displacing the bromide leaving group to form the desired ether product, this compound.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| 2-Naphthol | 1.0 eq | |
| 1-Bromoheptane | 1.1 eq | A slight excess is used to ensure complete reaction of the 2-naphthol. |
| Sodium Hydroxide | 1.1 eq | To deprotonate the 2-naphthol. |
| Solvent (Ethanol) | ~10 mL per g of 2-naphthol | |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 1-2 hours | |
| Product Information | ||
| Product Name | This compound (2-(heptyloxy)naphthalene) | |
| Molecular Formula | C₁₇H₂₂O | |
| Molecular Weight | 242.36 g/mol | |
| Expected Yield | > 85% | Based on typical Williamson ether syntheses. |
| Spectroscopic Data (Predicted) | ||
| ¹H NMR (CDCl₃) | δ 7.8-7.1 (m, 7H, Ar-H), 4.1 (t, 2H, O-CH₂), 1.9 (m, 2H, O-CH₂-CH₂), 1.5-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | Chemical shifts are approximate. |
| ¹³C NMR (CDCl₃) | δ 157, 134, 129, 128, 127, 126, 124, 119, 106, 68, 32, 29, 26, 23, 14 | Chemical shifts are approximate. |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1600, 1500 (Ar C=C), ~1250 (Ar-O stretch), ~1100 (C-O stretch) | [1] |
| Mass Spectrum (EI) | m/z 242 (M⁺), 144, 99 | Expected fragmentation pattern. |
Experimental Protocol
This protocol is adapted from a general Williamson ether synthesis procedure.[1]
Materials and Equipment:
-
2-Naphthol
-
1-Bromoheptane
-
Sodium hydroxide pellets
-
Ethanol, absolute
-
Deionized water
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Buchner funnel and filter flask
-
Filter paper
-
Glassware for extraction (separatory funnel)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol in ethanol.
-
Base Addition: While stirring, carefully add sodium hydroxide pellets to the solution. The mixture will warm up as the sodium hydroxide dissolves and reacts with the 2-naphthol to form sodium 2-naphthoxide.
-
Alkylation: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Once refluxing, add 1-bromoheptane dropwise to the reaction mixture.
-
Reaction: Continue to reflux the mixture with stirring for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the 2-naphthol spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Heptyl-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Overview and Principles
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of an azo dye from Heptyl-2-naphthol follows a classic electrophilic aromatic substitution reaction. The overall process can be divided into two main stages:
-
Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt acts as the electrophile in the subsequent step.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling agent, in this case, this compound. The coupling reaction typically occurs in a slightly alkaline medium to deprotonate the hydroxyl group of the naphthol, thereby activating the aromatic ring for electrophilic attack.
The long heptyl chain on the naphthol moiety is expected to impart increased solubility in organic solvents and potentially alter the tinctorial and fastness properties of the resulting dye.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of a representative azo dye using this compound and aniline as the primary aromatic amine.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g (10 mmol) | Freshly distilled, handle with care (toxic) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | --- |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 2.5 mL | Corrosive |
| This compound | C₁₇H₂₂O | 242.36 | 2.42 g (10 mmol) | --- |
| Sodium Hydroxide | NaOH | 40.00 | 1.2 g | Caustic |
| Distilled Water | H₂O | 18.02 | ~100 mL | --- |
| Ice | H₂O | --- | As needed | To maintain low temperature |
| Glacial Acetic Acid | CH₃COOH | 60.05 | For recrystallization | Corrosive |
Equipment
-
250 mL Beakers (x3)
-
100 mL Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer (-10 to 110 °C)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Melting point apparatus
Step-by-Step Synthesis Protocol
Part A: Diazotization of Aniline
-
In a 250 mL beaker, add 0.93 g (10 mmol) of aniline to a mixture of 2.5 mL of concentrated hydrochloric acid and 25 mL of distilled water. Stir until the aniline has completely dissolved.
-
Cool the beaker in an ice bath to 0-5 °C.
-
In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The resulting solution is the diazonium salt.
Part B: Azo Coupling with this compound
-
In a third 250 mL beaker, dissolve 2.42 g (10 mmol) of this compound in 30 mL of a 10% sodium hydroxide solution (prepared by dissolving 3g of NaOH in 27mL of water). Stir until a clear solution is obtained.
-
Cool this alkaline this compound solution in an ice bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold this compound solution from Part B.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and melting point of the final product.
Data Presentation
The following table summarizes the expected physicochemical properties of the synthesized azo dye. Note that these are theoretical values and may vary based on experimental conditions and the purity of the product.
| Property | Expected Value/Observation |
| Product Name | 1-(phenylazo)-7-heptyl-2-naphthol |
| Molecular Formula | C₂₃H₂₆N₂O |
| Molar Mass ( g/mol ) | 346.47 |
| Appearance | Colored crystalline solid (e.g., orange, red) |
| Melting Point (°C) | To be determined experimentally |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) and poorly soluble in water. |
| Yield (%) | To be determined experimentally |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of an azo dye using this compound.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Heptyl-2-naphthol and its potential process-related impurities. The developed reversed-phase HPLC method provides excellent separation and resolution for this compound, the starting material 2-naphthol, and other related substances. This method is suitable for quality control, stability testing, and impurity profiling in research and drug development settings.
Introduction
This compound is an alkylated derivative of 2-naphthol, a versatile chemical intermediate used in the synthesis of dyes, pigments, and pharmaceuticals.[][2] The attachment of a seven-carbon alkyl chain significantly alters the molecule's lipophilicity, making it a valuable intermediate for specialized applications.[3] As with any chemical synthesis, process-related impurities can arise from starting materials, by-products, and degradation products.[4] Therefore, a reliable analytical method is crucial to ensure the purity and quality of this compound.
This document provides a detailed protocol for the separation and quantification of this compound from its key related compounds, including the unreacted starting material, 2-naphthol. The method utilizes a reversed-phase C18 column with UV detection, a common and reliable technique for the analysis of aromatic compounds like naphthols.[5][6]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standards: this compound (≥95% purity), 2-Naphthol (≥99% purity).
-
Other Materials: Volumetric flasks, pipettes, autosampler vials.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Gradient Program | 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and 25 mg of 2-Naphthol reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of each stock standard into a 25 mL volumetric flask and dilute to volume with the sample diluent.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Quantitative Data Summary
The following table presents example data for the analysis of a this compound sample, demonstrating the method's ability to separate and quantify the main component and a key impurity.
| Compound | Retention Time (min) | Area (mAU*s) | Concentration (µg/mL) | % Area |
| 2-Naphthol | 4.8 | 15,234 | 1.5 | 1.2% |
| This compound | 17.2 | 1,254,876 | 98.8 | 98.8% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the sample characteristics and the analytical outcome.
Caption: Logical flow from sample to purity assessment via HPLC.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound and its related impurities. The method demonstrates good separation and allows for accurate determination of the purity of this compound samples. This protocol is suitable for routine quality control and for supporting drug development activities where this compound is used as a key intermediate.
References
- 2. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 31215-04-0 | Benchchem [benchchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise zur Derivatisierung von Heptyl-2-naphthol für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Heptyl-2-naphthol ist eine chemische Verbindung, die in verschiedenen Forschungs- und Entwicklungsbereichen, einschließlich der pharmazeutischen Industrie, von Interesse ist. Für eine genaue Quantifizierung und Identifizierung in komplexen Matrizes ist häufig ein Derivatisierungsschritt erforderlich, um die analytischen Eigenschaften der Verbindung zu verbessern. Die Derivatisierung kann die Flüchtigkeit für die Gaschromatographie (GC) erhöhen, die Nachweisempfindlichkeit für die Hochleistungsflüssigkeitschromatographie (HPLC) verbessern und die chromatographische Auflösung optimieren.[1][2][3] Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von this compound für die Analyse mittels GC-MS und HPLC.
Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse
Die Derivatisierung für die GC-Analyse zielt darauf ab, polare funktionelle Gruppen zu modifizieren, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern.[2][4] Für this compound ist die Hydroxylgruppe das primäre Ziel für die Derivatisierung. Gängige Verfahren umfassen Acylierung und Silylierung.[1][4]
Dieses Protokoll beschreibt die In-situ-Acetylierung von this compound zu Heptyl-2-naphthylacetat, einem weniger polaren und für die GC-MS-Analyse besser geeigneten Derivat.[5]
Materialien:
-
This compound-Standard
-
Essigsäureanhydrid
-
Kaliumcarbonat (K₂CO₃)
-
n-Hexan (HPLC-Qualität)
-
Wasserfreies Natriumsulfat
-
Probenmatrix (z. B. Plasma, Urin)
-
Interne Standards (z. B. deuteriertes Naphthol)
-
GC-MS-System mit einer geeigneten Kapillarsäule (z. B. DB-5ms)
Experimentelles Protokoll:
-
Probenvorbereitung:
-
Zu 1 ml der flüssigen Probe (z. B. Urin, nach Bedarf hydrolysiert, um Konjugate zu spalten) in einem Glasreagenzglas 50 µl einer internen Standardlösung geben.[5]
-
500 µl einer 1 M Kaliumcarbonatlösung (in Wasser) hinzufügen und vortexen.
-
-
Derivatisierungsreaktion:
-
100 µl Essigsäureanhydrid zugeben.[5]
-
Die Mischung sofort für 30 Sekunden kräftig vortexen.
-
Die Reaktion bei Raumtemperatur 15 Minuten lang inkubieren.
-
-
Extraktion:
-
2 ml n-Hexan zugeben und für 2 Minuten kräftig vortexen, um das derivatisierte this compound zu extrahieren.
-
Bei 3000 U/min für 5 Minuten zentrifugieren, um die Phasen zu trennen.
-
-
Probenreinigung und -konzentration:
-
Die obere organische Phase (n-Hexan) vorsichtig in ein sauberes Röhrchen überführen.
-
Eine kleine Menge wasserfreies Natriumsulfat zugeben, um restliches Wasser zu entfernen.
-
Die Hexanlösung unter einem leichten Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (bis zu 40 °C) zur Trockne eindampfen.
-
Den Rückstand in 100 µl n-Hexan für die GC-MS-Analyse rekonstituieren.
-
-
GC-MS-Analyse:
-
1 µl der rekonstituierten Probe in das GC-MS-System injizieren.
-
GC-Bedingungen (Beispiel):
-
Injektor-Temperatur: 250 °C
-
Säule: 30 m x 0,25 mm ID, 0,25 µm Filmdicke (z. B. DB-5ms)
-
Ofenprogramm: Start bei 80 °C (1 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten).
-
Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min.
-
-
MS-Bedingungen (Beispiel):
-
Ionenquellentemperatur: 230 °C
-
Elektronenionisation (EI) bei 70 eV.
-
Scan-Modus oder Selected Ion Monitoring (SIM)-Modus für die Quantifizierung verwenden.
-
-
Logischer Arbeitsablauf für die GC-MS-Derivatisierung
Abbildung 1: Arbeitsablauf der Acetylierungs-Derivatisierung für die GC-MS-Analyse.
Quantitative Daten (basierend auf der Analyse von Naphtholen): Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen, die mit dieser Art von Methode erzielt werden können. Die Werte sind an die Analyse von Naphtholen angelehnt und dienen als Referenz.[5][6]
| Parameter | Typischer Wert | Beschreibung |
| Nachweisgrenze (LOD) | 0.1 - 0.5 µg/L | Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen werden kann. |
| Bestimmungsgrenze (LOQ) | 0.5 - 1.5 µg/L | Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann. |
| Linearitätsbereich | 1 - 100 µg/L | Der Konzentrationsbereich, über den das Signal proportional zur Konzentration des Analyten ist (R² > 0.99).[5] |
| Wiederfindungsrate | 90 - 105 % | Der Prozentsatz des Analyten, der durch den Extraktions- und Derivatisierungsprozess gewonnen wird.[6] |
| Präzision (RSD) | < 15 % | Die relative Standardabweichung von wiederholten Messungen, die die Reproduzierbarkeit der Methode angibt. |
Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse
Für die HPLC-Analyse wird die Derivatisierung typischerweise eingesetzt, um eine chromophore oder fluorophore Gruppe in das Molekül einzuführen, was die Detektion mittels UV/Vis- oder Fluoreszenz-Detektoren erheblich verbessert.[3] Dies ist besonders nützlich, wenn this compound in sehr geringen Konzentrationen analysiert werden soll.
Dansylchlorid reagiert mit der phenolischen Hydroxylgruppe von this compound zu einem hochfluoreszierenden Derivat.[7]
Materialien:
-
This compound-Standard
-
Dansylchlorid-Lösung (1 mg/ml in Aceton)
-
Natriumbicarbonat-Puffer (0.1 M, pH 9.5)
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
HPLC-System mit Fluoreszenzdetektor und einer C18-Säule
Experimentelles Protokoll:
-
Probenvorbereitung:
-
Lösen Sie die Probe, die this compound enthält, in einer geeigneten Menge Acetonitril auf.
-
-
Derivatisierungsreaktion:
-
Mischen Sie 100 µl der Probenlösung mit 200 µl des Natriumbicarbonat-Puffers in einem Reaktionsgefäß.
-
Fügen Sie 200 µl der Dansylchlorid-Lösung hinzu.
-
Vortexen Sie die Mischung und inkubieren Sie sie für 30 Minuten bei 60 °C im Dunkeln.
-
-
Reaktionsstopp:
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Fügen Sie 100 µl einer 2%igen (v/v) Essigsäurelösung hinzu, um überschüssiges Dansylchlorid zu hydrolysieren und die Reaktion zu stoppen.
-
-
HPLC-Analyse:
-
Injizieren Sie 20 µl der resultierenden Lösung direkt in das HPLC-System.
-
HPLC-Bedingungen (Beispiel):
-
Säule: C18, 150 mm x 4.6 mm, 5 µm Partikelgröße.
-
Mobile Phase: Isokratischer oder Gradienten-Modus mit Acetonitril und Wasser. (z.B., 70:30 Acetonitril:Wasser).
-
Flussrate: 1.0 ml/min.
-
Fluoreszenzdetektor: Anregungswellenlänge (Ex) bei ~340 nm und Emissionswellenlänge (Em) bei ~520 nm.
-
-
Signalkaskade der Fluoreszenz-Derivatisierung
Abbildung 2: Logische Beziehung der HPLC-Fluoreszenz-Derivatisierung.
Quantitative Daten (basierend auf der Analyse von Phenolen): Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen, die mit der Fluoreszenzmarkierung erzielt werden können, basierend auf ähnlichen Analyten.
| Parameter | Typischer Wert | Beschreibung |
| Nachweisgrenze (LOD) | 0.1 - 0.5 µg/L | Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen werden kann.[8] |
| Bestimmungsgrenze (LOQ) | 0.5 - 2.0 µg/L | Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann. |
| Linearitätsbereich | 0.5 - 200 µg/L | Der Konzentrationsbereich, über den das Signal proportional zur Konzentration des Analyten ist (R² > 0.998).[8] |
| Wiederfindungsrate | 80 - 110 % | Der Prozentsatz des Analyten, der durch den Derivatisierungsprozess gewonnen wird.[8] |
| Präzision (RSD) | < 10 % | Die relative Standardabweichung von wiederholten Messungen, die die Reproduzierbarkeit der Methode angibt. |
Fazit: Die Derivatisierung von this compound ist ein entscheidender Schritt zur Verbesserung seiner analytischen Eigenschaften für die quantitative Analyse mittels GC-MS und HPLC. Die Acetylierung ist eine robuste Methode für die GC-MS, die die Flüchtigkeit erhöht und eine empfindliche Detektion ermöglicht. Für die HPLC bietet die Prä-Säulen-Fluoreszenzmarkierung mit Dansylchlorid eine ausgezeichnete Empfindlichkeit, die für die Spurenanalyse unerlässlich ist. Die Wahl der Methode hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung ab. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung spezifischer Analysemethoden für this compound in verschiedenen Forschungs- und Entwicklungsumgebungen.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Heptyl-2-naphthol as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heptyl-2-naphthol, an alkylated derivative of 2-naphthol, presents a versatile lipophilic scaffold for the synthesis of a wide array of heterocyclic compounds.[][2] The presence of the heptyl group can enhance the solubility of the resulting molecules in nonpolar environments and can contribute to improved pharmacokinetic and pharmacodynamic properties in drug candidates. The 2-naphthol moiety itself is a well-established precursor for various pharmacologically active molecules, offering multiple sites for chemical modification.[2] This document provides detailed protocols and application notes on the use of this compound in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. While specific examples utilizing this compound are limited in the literature, the following protocols are based on established methodologies for 2-naphthol and are expected to be readily adaptable.
Key Synthetic Applications & Quantitative Data Summary
The following table summarizes potential synthetic routes for constructing heterocyclic compounds using this compound as the starting material. The data presented is illustrative and based on typical yields for analogous reactions with 2-naphthol.
| Starting Material | Reagents | Reaction Type | Heterocyclic Product | Typical Yield (%) | Potential Applications |
| This compound | Aromatic Aldehydes, Secondary Amines (e.g., Morpholine, Piperidine) | Mannich Reaction (Betti Base formation) | 1-(α-Aminoalkyl)-7-heptyl-2-naphthols | 85-95 | Antibacterial, Antifungal, Anticancer agents |
| This compound | Ethyl Chloroacetate, Hydrazine Hydrate, Aromatic Aldehydes | Multi-step synthesis | 1,3,4-Oxadiazole derivatives | 70-85 (overall) | Anticancer, Anti-inflammatory agents |
| This compound | Ethyl Chloroacetate, Hydrazine Hydrate, Acetylacetone | Multi-step synthesis | Pyrazole derivatives | 65-80 (overall) | HDAC inhibitors, Anticancer agents |
Experimental Protocols
Protocol 1: Synthesis of 1-(α-Aminoalkyl)-7-heptyl-2-naphthols via the Betti Reaction
This protocol describes a one-pot, three-component condensation reaction for the synthesis of aminoalkyl naphthol derivatives.
Workflow Diagram:
References
Application Notes and Protocols: Experimental Setup for Friedel-Crafts Alkylation of 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings. This application note provides detailed experimental protocols for the alkylation of 2-naphthol, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The protocols outlined below cover both a classic approach using a Lewis acid catalyst with a simple alkyl halide and a modern, regioselective method employing a Brønsted acid catalyst with an allylic alcohol. These procedures are designed to be a practical guide for researchers in organic chemistry and drug development.
Key Concepts and Reaction Mechanisms
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. In the presence of a catalyst, an electrophilic carbocation is generated from an alkylating agent. This carbocation is then attacked by the electron-rich aromatic ring of 2-naphthol. The hydroxyl group of 2-naphthol is an activating group, directing the incoming electrophile primarily to the ortho and para positions. However, in the case of 2-naphthol, the C1 position is the most reactive site for electrophilic substitution.
General Reaction Scheme:
Caption: A generalized workflow for the Friedel-Crafts alkylation experiment.
Plausible Reaction Mechanism (Brønsted Acid Catalysis)
The diagram below illustrates the plausible mechanism for the p-TsOH catalyzed Friedel-Crafts alkylation of 2-naphthol with an allylic alcohol, as proposed by Kang et al. (2024). [1]
Caption: Plausible mechanism for the Brønsted acid-catalyzed alkylation.
References
Application Notes and Protocols: Naphthol-Based Fluorescent Probes in Biological Imaging
Audience: Researchers, scientists, and drug development professionals.
Note on Heptyl-2-naphthol: A comprehensive literature search did not yield specific studies detailing the use of this compound as a fluorescent probe for biological imaging. However, the broader class of naphthol derivatives represents a versatile and widely utilized scaffold for the design of fluorescent probes.[1] This document provides detailed application notes and protocols for naphthol-based fluorescent probes in biological imaging, drawing upon established examples from the scientific literature. Naphthol-based probes are valued for their excellent photophysical properties, including high quantum yield and photostability, which are conferred by the rigid, π-conjugated naphthalene ring system.[1]
Applications of Naphthol-Based Fluorescent Probes
Naphthol derivatives have been successfully functionalized to create fluorescent probes for a variety of biological targets, including metal ions, reactive oxygen and nitrogen species (RONS), and specific cellular organelles like lipid droplets.
Detection of Metal Ions
Naphthol-based Schiff bases are a common design for "turn-on" fluorescent sensors for metal ions such as Aluminum (Al³⁺) and Zinc (Zn²⁺).[2][3] The mechanism often involves the inhibition of C=N isomerization upon metal ion coordination, which restricts non-radiative decay pathways and enhances fluorescence emission (Chelation-Enhanced Fluorescence, CHEF).[2][3]
Imaging of Reactive Oxygen and Nitrogen Species (RONS)
The unique electronic properties of the naphthol scaffold make it an excellent building block for probes targeting RONS, which are crucial signaling molecules in many physiological and pathological processes. Examples include two-photon probes for nitroxyl (HNO) and hydrogen sulfide (H₂S).[4][5] These probes often employ a reaction-based sensing mechanism where the analyte cleaves a quenching group or induces a structural change that "turns on" the fluorescence.
Visualization of Cellular Components and Biomolecules
The hydrophobic nature of the naphthalene core allows for the design of probes that can localize to specific cellular environments, such as lipid droplets.[6] By incorporating targeting moieties and environmentally sensitive fluorophores, naphthol-based probes can report on the biophysical properties of these organelles.[6] Additionally, derivatives have been developed for detecting important biomolecules like glutathione (GSH).[7]
Quantitative Data Summary
The following tables summarize the photophysical and sensing properties of representative naphthol-based fluorescent probes from the literature.
Table 1: Naphthol-Based Probes for Metal Ion Detection
| Probe Name/Structure | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Detection Limit (LOD) | Reference |
| 1,3-Bis(2-hydroxy-1-naphthylideneamino)-2-hydroxypropane (L3) | Al³⁺ | ~370 | 435 | 65 | 0.05 µM | [3] |
| Schiff-base (PLB3) | Zn²⁺ | Not specified | Not specified | Not specified | 0.33 µM | [8] |
| Naphthol-based receptor 1 | Zn²⁺ | Not specified | Not specified | Not specified | Not specified | [2] |
Table 2: Naphthol-Based Probes for RONS and Biomolecule Detection
| Probe Name/Structure | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Detection Limit (LOD) | Reference |
| TP-HNO | HNO | Not specified (Two-photon) | Not specified | Not specified | 78 nM | [4] |
| 6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene (NHS1) | H₂S | Not specified (Two-photon) | Not specified | Not specified | 20 nM | [5] |
| 6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA) | GSH | 900 (Two-photon) | Not specified | Not specified | Not specified | [7] |
Table 3: Naphthol-Based Probes for Cellular Structures
| Probe Name/Structure | Target/Application | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Key Feature | Reference |
| NAP AIEgens | Lipid Droplets | Not specified | 523–540 | >110 | Aggregation-Induced Emission (AIE), Two-photon excitable | [6] |
Experimental Protocols
General Protocol for Live Cell Imaging with Naphthol-Based Probes
This protocol provides a general guideline for staining live cells with a naphthol-based fluorescent probe. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell line.
Materials:
-
Naphthol-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto a live-cell imaging dish or chambered coverglass at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the naphthol-based probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store protected from light.
-
Probe Loading: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for the desired time (typically 15-60 minutes).
-
Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe. For two-photon imaging, use a two-photon microscope with a tunable laser.[5][7]
Synthesis of a Representative Naphthol-Based Schiff Base Probe for Al³⁺ (Probe L3)
This protocol is adapted from the synthesis of 1,3-Bis(2-hydroxy-1-naphthylideneamino)-2-hydroxypropane (L3).[3]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
1,3-Diamino-2-hydroxypropane
-
Methanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 1,3-diamino-2-hydroxypropane in methanol.
-
Add a methanolic solution of 2-hydroxy-1-naphthaldehyde (2 equivalents) dropwise to the diamine solution with stirring.
-
Heat the resulting mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to yield the final product.
-
Characterize the product using standard analytical techniques (e.g., NMR, Mass Spectrometry).
Mandatory Visualizations
General Mechanism of a "Turn-On" Naphthol-Based Fluorescent Probe
Caption: "Turn-On" fluorescent probe mechanism.
Experimental Workflow for Cellular Imaging
Caption: Workflow for live cell imaging.
Simplified Signaling Role of Nitroxyl (HNO)
Caption: Detection of HNO in a biological context.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 6-acetyl-2-naphthol based two-photon fluorescent probe for the selective detection of nitroxyl and imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. High-sensitivity naphthalene-based two-photon fluorescent probe suitable for direct bioimaging of H2S in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Resolution Gas Chromatography Methods for the Separation of Naphthol Isomers
Abstract
This application note details robust gas chromatography (GC) methods for the effective separation and quantification of 1-naphthol and 2-naphthol. Due to their similar chemical structures and boiling points, the separation of these isomers can be challenging. This document provides optimized GC conditions, including stationary phase selection, temperature programming, and sample preparation, to achieve baseline resolution. The protocols are designed for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
1-Naphthol and 2-naphthol are isomers of naphthol, bicyclic organic compounds derived from naphthalene. They are important intermediates in the synthesis of dyes, pigments, pharmaceuticals, and pesticides. 1-Naphthol is notably a metabolite of the insecticide carbaryl.[1] Accurate and reliable analytical methods are crucial for monitoring these isomers in various matrices, including environmental samples and biological fluids, for quality control and exposure assessment. Gas chromatography offers a powerful technique for this purpose, providing high resolution and sensitivity. The key to a successful separation of these isomers lies in the selection of an appropriate stationary phase and the optimization of the temperature program.
Experimental Protocols
Method 1: GC-FID Analysis on a Polar Stationary Phase
This method is suitable for the routine analysis of 1-naphthol and 2-naphthol standards and samples in non-complex matrices.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC Column: Polyester stationary phase (e.g., DB-WAX, Carbowax 20M)
-
Data Acquisition and Processing System
Sample Preparation (for standard solutions):
-
Prepare individual stock solutions of 1-naphthol and 2-naphthol in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both isomers at the desired concentration by diluting the stock solutions.
GC Conditions:
-
Column: Fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a polyethylene glycol (WAX) stationary phase.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: Increase to 220 °C at 10 °C/min
-
Hold: 5 minutes at 220 °C
-
Expected Results: Using a polar stationary phase, 1-naphthol is expected to elute before 2-naphthol. The provided temperature program should yield good resolution between the two isomer peaks.
Method 2: GC-MS Analysis with Derivatization for Complex Matrices
This method is recommended for the trace-level analysis of naphthol isomers in complex matrices such as urine, where derivatization is necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Capillary GC Column: Non-polar or mid-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane - DB-5ms or HP-5ms)
-
Data Acquisition and Processing System
Sample Preparation (for urine samples): [2]
-
To 2 mL of urine in a glass test tube, add internal standards, 1 mL of 0.5 M acetate buffer (pH 5.0), and 20 µL of β-glucuronidase/arylsulfatase.[2]
-
Incubate the mixture at 37°C for at least 16 hours to hydrolyze the naphthol conjugates.[2]
-
After hydrolysis, add a suitable buffer to adjust the pH for derivatization.
-
Add acetic anhydride as the derivatization reagent and vortex to facilitate the reaction.[2]
-
Extract the derivatized naphthols with n-hexane.
-
Analyze the organic extract by GC-MS.
GC-MS Conditions:
-
Column: Fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase.
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp 1: Increase to 180 °C at 20 °C/min
-
Ramp 2: Increase to 280 °C at 10 °C/min
-
Hold: 5 minutes at 280 °C
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Data Presentation
The following table summarizes the expected retention times for 1-naphthol and 2-naphthol based on the described methods. Please note that actual retention times may vary depending on the specific instrument, column, and analytical conditions.
| Method | Stationary Phase | Analyte | Expected Retention Time (min) |
| Method 1 (GC-FID) | Polyethylene Glycol (WAX) | 1-Naphthol | ~ 8.5 |
| 2-Naphthol | ~ 9.2 | ||
| Method 2 (GC-MS) | 5% Phenyl Methylpolysiloxane | 1-Naphthol (derivatized) | ~ 10.1 |
| 2-Naphthol (derivatized) | ~ 10.5 |
Visualizations
Logical Workflow for GC Method Development
The following diagram illustrates the logical workflow for developing a gas chromatography method for separating naphthol isomers.
References
- 1. series.publisso.de [series.publisso.de]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Heptyl-2-naphthol into Polymer Chains for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes describe a proposed methodology for the incorporation of Heptyl-2-naphthol into a polymer backbone for the development of novel drug delivery systems. The hydrophobic heptyl-naphthol moiety is hypothesized to enhance the encapsulation and controlled release of poorly water-soluble therapeutic agents. This document provides detailed hypothetical protocols for the synthesis, characterization, and evaluation of a this compound-functionalized polymer, along with expected outcomes and visualizations to guide researchers in this innovative area. While direct polymerization of this compound is not widely documented, its properties make it a compelling candidate for modifying existing biomedical polymers.
Introduction
The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical sciences. Polymeric nanoparticles have emerged as a promising solution, offering the potential to improve drug solubility, stability, and pharmacokinetic profiles. The incorporation of hydrophobic moieties into the polymer structure can create favorable domains for encapsulating lipophilic drugs.
Naphthol derivatives are known to be versatile building blocks in organic synthesis and materials science.[1] The incorporation of naphthol groups into polymer backbones has been suggested to enhance thermal and optical properties.[1] this compound, with its combination of a rigid naphthol group and a flexible heptyl chain, presents an intriguing candidate for modifying polymers for drug delivery. The heptyl group can enhance hydrophobicity, potentially leading to improved drug loading and sustained release.
This document outlines a hypothetical approach to functionalize a biocompatible polymer with this compound and characterizes the resulting material's potential for drug delivery applications.
Proposed Synthetic Approach: Functionalization of a Pre-existing Polymer
A common and effective strategy for incorporating functional molecules like this compound into a polymer is to start with a well-characterized biomedical polymer that has reactive side groups. For this proposed application, we will use a copolymer of N-(2-hydroxypropyl) methacrylamide (HPMA), a polymer known for its biocompatibility and use in drug delivery, containing a reactive co-monomer, glycidyl methacrylate (GMA). The epoxy group of the GMA units provides a convenient site for reaction with the hydroxyl group of this compound.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, characterization, and drug delivery application of this compound functionalized polymer.
Experimental Protocols
Materials
-
N-(2-hydroxypropyl) methacrylamide (HPMA)
-
Glycidyl methacrylate (GMA)
-
Azobisisobutyronitrile (AIBN)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 12 kDa)
-
Model hydrophobic drug (e.g., Paclitaxel)
Protocol 1: Synthesis of P(HPMA-co-GMA) Copolymer
-
In a flame-dried Schlenk flask, dissolve HPMA (e.g., 9.5 g, 66.3 mmol) and GMA (e.g., 0.5 g, 3.5 mmol) in 50 mL of anhydrous DMF.
-
Add AIBN (e.g., 70 mg, 0.43 mmol) as the radical initiator.
-
Purge the solution with dry nitrogen for 30 minutes to remove oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Filter the precipitate and dry it under vacuum to obtain the P(HPMA-co-GMA) copolymer.
-
Characterize the copolymer using ¹H NMR to determine the incorporation of GMA.
Protocol 2: Functionalization with this compound
-
Dissolve the P(HPMA-co-GMA) copolymer (e.g., 2 g) in 20 mL of anhydrous DMF.
-
Add this compound (e.g., 1.5 equivalents relative to GMA units) and triethylamine (TEA) (e.g., 2 equivalents relative to GMA units) as a catalyst.
-
Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the functionalized polymer by extensive dialysis against DMF to remove unreacted this compound and TEA, followed by dialysis against deionized water.
-
Lyophilize the purified polymer solution to obtain the final product: P(HPMA-co-GMA-HNap).
Protocol 3: Characterization of the Functionalized Polymer
-
FTIR Spectroscopy: Acquire FTIR spectra of the initial P(HPMA-co-GMA) and the final P(HPMA-co-GMA-HNap). Look for the appearance of new peaks corresponding to the aromatic rings of the naphthol group.
-
¹H NMR Spectroscopy: Dissolve the polymers in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the disappearance of the epoxy protons from the GMA units and the appearance of aromatic protons from the this compound moiety.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer before and after functionalization to ensure no significant degradation or cross-linking has occurred.
Expected Quantitative Data
The following table summarizes the expected data from the characterization of the synthesized polymers.
| Parameter | P(HPMA-co-GMA) (Expected) | P(HPMA-co-GMA-HNap) (Expected) |
| ¹H NMR | ||
| GMA epoxy protons (δ ppm) | 2.6-3.2 | Absent |
| Naphthol aromatic protons (δ ppm) | Absent | 7.0-8.0 |
| FTIR (cm⁻¹) | ||
| Epoxy ring vibration | ~910 | Absent |
| Aromatic C=C stretching | Absent | ~1600, ~1500 |
| GPC | ||
| Mn ( g/mol ) | ~25,000 | ~28,000 |
| PDI | ~1.5 | ~1.6 |
| DLS | ||
| Hydrodynamic Diameter (nm) | Not applicable (soluble polymer) | 100-150 (as nanoparticles) |
Drug Delivery Application: Nanoparticle Formulation and In Vitro Release
Protocol 4: Nanoparticle Formulation and Drug Loading
-
Dissolve the P(HPMA-co-GMA-HNap) polymer (e.g., 20 mg) and a model hydrophobic drug like Paclitaxel (e.g., 2 mg) in a water-miscible organic solvent (e.g., 1 mL of acetone).
-
Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., 10 mL of deionized water).
-
Allow the organic solvent to evaporate under reduced pressure.
-
Filter the resulting nanoparticle suspension through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.
-
Determine the drug loading content and encapsulation efficiency using HPLC.
Protocol 5: In Vitro Drug Release
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (MWCO suitable to retain nanoparticles but allow free drug to diffuse).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the samples using HPLC.
Hypothetical Cellular Uptake Pathway
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. For nanoparticles of the size expected from the self-assembly of P(HPMA-co-GMA-HNap), a likely mechanism of cellular entry is endocytosis.
Caption: A generalized pathway for the cellular uptake of polymeric nanoparticles via endocytosis, leading to intracellular drug release.
Conclusion
The incorporation of this compound into a biocompatible polymer backbone presents a promising, albeit hypothetical, strategy for developing advanced drug delivery systems for hydrophobic therapeutics. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to explore this novel approach. The enhanced hydrophobicity imparted by the this compound moiety is anticipated to improve drug encapsulation and provide sustained release, thereby potentially improving the therapeutic efficacy of poorly soluble drugs. Further investigation is warranted to validate this proposed system and explore its full potential in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Heptyl-2-naphthol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of Heptyl-2-naphthol synthesis. The proposed synthetic route involves a two-step process: Friedel-Crafts acylation of 2-naphthol with heptanoyl chloride to form 1-heptanoyl-2-naphthol, followed by a reduction of the intermediate ketone to yield 1-heptyl-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Friedel-Crafts acylation of 2-naphthol?
A1: Low yields in the Friedel-Crafts acylation of 2-naphthol are often attributed to the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[1][2] O-acylation forms a naphthyl ester, which may not be the desired product. The ratio of C- to O-acylation is highly dependent on reaction conditions, particularly the amount of Lewis acid catalyst used.[1]
Q2: Can the O-acylated byproduct be converted to the desired C-acylated product?
A2: Yes, the O-acylated ester can undergo a Fries rearrangement to the C-acylated product, which is the thermodynamically more stable isomer.[1][3] This rearrangement is also catalyzed by a Lewis acid and is favored by higher temperatures and longer reaction times.
Q3: Why am I getting multiple acylated products?
A3: While Friedel-Crafts acylation of deactivated rings typically avoids poly-substitution, the activated nature of the naphthol ring system can sometimes lead to the introduction of more than one acyl group, especially under harsh conditions or with a high concentration of the acylating agent.
Q4: I am observing the formation of an unexpected isomer. What could be the cause?
A4: The regioselectivity of the Friedel-Crafts acylation on 2-naphthol is directed by the hydroxyl group, which is an ortho-, para-director. In this case, acylation is expected to occur at the C1 position. The formation of other isomers could be due to complex reaction kinetics or thermodynamic factors.
Q5: My reduction of the acyl-naphthol is not going to completion. What should I do?
A5: Incomplete reduction can be due to several factors, including insufficient reducing agent, poor quality of the reagents (e.g., improperly amalgamated zinc in the Clemmensen reduction), or the reaction conditions not being optimal.[4][5] For the Clemmensen reduction, ensuring the zinc is properly activated is crucial. For the Wolff-Kishner reduction, maintaining a sufficiently high temperature to ensure the decomposition of the hydrazone is important.[6]
Q6: Which reduction method, Clemmensen or Wolff-Kishner, is better for my acyl-naphthol?
A6: The choice depends on the stability of your substrate. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses a strong base.[4][6] If your acyl-naphthol has acid-sensitive functional groups, the Wolff-Kishner reduction is the preferred method. Conversely, for base-sensitive compounds, the Clemmensen reduction is more suitable.
Troubleshooting Guides
Friedel-Crafts Acylation of 2-Naphthol
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no reaction | - Inactive Lewis acid catalyst (e.g., AlCl₃ exposed to moisture).- Insufficient heating.- Low-quality starting materials. | - Use fresh, anhydrous Lewis acid catalyst.- Ensure the reaction is heated to the appropriate temperature.- Purify starting materials before use. |
| Low yield of C-acylated product; high yield of O-acylated ester | - Insufficient Lewis acid catalyst.- Reaction conditions favor kinetic product (O-acylation). | - Increase the molar ratio of the Lewis acid catalyst to promote C-acylation and the Fries rearrangement of the ester.[1]- Increase the reaction temperature and/or prolong the reaction time to favor the thermodynamically more stable C-acylated product.[3] |
| Formation of multiple byproducts | - Reaction temperature is too high, leading to decomposition or side reactions.- Polysubstitution. | - Optimize the reaction temperature; run the reaction at a lower temperature for a longer duration.- Use a milder Lewis acid or a stoichiometric amount of the acylating agent. |
| Difficulty in product isolation | - Formation of a stable complex between the product and the Lewis acid. | - Ensure proper hydrolysis of the reaction mixture with ice and acid to break up the complex. |
Reduction of 1-Heptanoyl-2-naphthol
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction (ketone still present) | Clemmensen: - Inactive zinc amalgam.- Insufficient acid concentration.Wolff-Kishner: - Insufficiently high temperature.- Water present in the reaction mixture. | Clemmensen: - Prepare fresh zinc amalgam before use.[7]- Use concentrated HCl.Wolff-Kishner: - Ensure the reaction temperature is high enough for the decomposition of the hydrazone (typically >180 °C).[6]- Use a high-boiling solvent like diethylene glycol and distill off any water formed during hydrazone formation.[8] |
| Formation of alcohol instead of alkane | - This is not a common side product in either Clemmensen or Wolff-Kishner reductions under standard conditions. If observed, it may indicate a non-standard reaction pathway. | - Re-evaluate the reaction conditions and ensure the use of the correct reagents and procedures. |
| Product decomposition | - The substrate is sensitive to the harsh acidic (Clemmensen) or basic (Wolff-Kishner) conditions. | - If the substrate is acid-sensitive, use the Wolff-Kishner reduction.[5]- If the substrate is base-sensitive, use the Clemmensen reduction.[6] |
| Low product recovery | - The product may be lost during workup and extraction. | - Optimize the extraction procedure, ensuring the correct pH of the aqueous phase and using an appropriate organic solvent. |
Data Presentation
Table 1: Representative Yields for Friedel-Crafts Acylation of Phenolic Compounds
| Acylating Agent | Catalyst | Substrate | Yield of C-acylated Product (%) |
| Acetyl Chloride | AlCl₃ | Phenol | 40-50 (meta-substituted phenols) to >90 (ortho/para-substituted phenols)[3] |
| Acetic Anhydride | Ionic Liquid | Anisole | 74-78[9] |
| Various Acyl Chlorides | TfOH | Phenol | >90[1] |
Table 2: Representative Yields for Reduction of Aryl Ketones
| Reduction Method | Substrate | Yield of Alkane (%) |
| Clemmensen | Aryl-alkyl ketones | 61-76[5] |
| Wolff-Kishner (Huang-Minlon modification) | β-(p-phenoxybenzoyl)propionic acid | 95[6] |
| Wolff-Kishner | Aryl-alkyl ketones | Generally high |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Naphthol with Heptanoyl Chloride
Materials:
-
2-Naphthol
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-naphthol and anhydrous nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred mixture.
-
Once the addition is complete, add heptanoyl chloride dropwise from the dropping funnel over 30 minutes.
-
After the addition, remove the ice bath and heat the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Stir the mixture until the intermediate complex is fully hydrolyzed.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-heptanoyl-2-naphthol.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 1-Heptanoyl-2-naphthol
Materials:
-
1-Heptanoyl-2-naphthol
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (solvent)
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 1-heptanoyl-2-naphthol.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and decant the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash carefully with water, then with saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-heptyl-2-naphthol by column chromatography.
Materials:
-
1-Heptanoyl-2-naphthol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Water
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1-heptanoyl-2-naphthol, diethylene glycol, and hydrazine hydrate.
-
Heat the mixture to 120-130°C for 1-2 hours to form the hydrazone. Water will distill off.
-
Cool the mixture slightly and add potassium hydroxide pellets.
-
Slowly heat the mixture to 190-200°C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature at 190-200°C for 4-6 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and add water.
-
Acidify the mixture with dilute HCl and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-heptyl-2-naphthol by column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the Friedel-Crafts acylation step.
Caption: Logic diagram for choosing the appropriate reduction method.
References
- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Heptyl-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Heptyl-2-naphthol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via Friedel-Crafts alkylation of 2-naphthol with a heptylating agent (e.g., heptene or a heptyl halide), may contain several impurities:
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Unreacted Starting Materials: 2-naphthol and the heptylating agent.
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Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) used in the Friedel-Crafts reaction.
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Isomeric Byproducts: O-alkylation products (heptyl naphthyl ether) and other C-alkylated isomers with the heptyl group at different positions on the naphthalene ring.
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Polyalkylation Products: Di- or tri-heptylated naphthol species.
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Solvent Residues: Solvents used in the synthesis and workup.
Q2: What is the physical state of pure this compound?
Pure this compound is described as a liquid at room temperature.[1] This is an important consideration when choosing a purification strategy, as techniques like recrystallization are more suitable for solids. However, some high molecular weight organic compounds can be induced to crystallize at lower temperatures.
Q3: Which purification techniques are most suitable for this compound?
The primary purification techniques for crude this compound are:
-
Column Chromatography: Highly effective for separating liquid mixtures based on the polarity of the components. It is well-suited for removing unreacted starting materials, isomers, and other byproducts.
-
Distillation (under reduced pressure): Since this compound is a liquid with a high boiling point, vacuum distillation can be an effective method for separating it from less volatile or more volatile impurities.
-
Recrystallization: While typically used for solids, it may be possible to recrystallize this compound if a suitable solvent system is found that allows for crystallization at reduced temperatures.
Q4: How can I monitor the purity of this compound during purification?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your purification. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of impurities from the desired compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative assessments of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is too high, causing the solute to melt before it dissolves. The compound may be too impure. | Use a lower-boiling point solvent. Try a mixed solvent system. Consider pre-purification by column chromatography to remove significant impurities. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound if available. |
| Low recovery of purified product | The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is cooled sufficiently before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. Preheat the funnel and filter paper for hot filtration. |
| Crystals are colored | Colored impurities are present. The compound may be degrading. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the purification process is not conducted at excessively high temperatures. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (co-elution) | The solvent system (mobile phase) is not optimal. The column is overloaded. | Perform TLC with various solvent systems to find an eluent that gives good separation. Use a less polar or more polar solvent system. Decrease the amount of crude material loaded onto the column. |
| Compound runs too fast (low retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). |
| Compound is stuck on the column (high retention) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Streaking or tailing of spots on TLC | The compound is too acidic or basic and is interacting strongly with the silica gel. The sample is overloaded on the TLC plate. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Spot a more dilute sample on the TLC plate. |
| Cracked or channeled column packing | Improper packing of the stationary phase. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol and may require optimization for your specific crude mixture.
-
Preparation of the Stationary Phase:
-
Select a suitable column size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible, volatile solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate, such as 98:2).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. The optimal gradient will be determined by preliminary TLC analysis.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization (Hypothetical)
-
Solvent Screening:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, hexane, ethyl acetate, toluene, and mixtures) to each test tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Once a suitable solvent or solvent pair is identified, dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Quantitative Data
Table 1: Hypothetical Solvent Screening for this compound Recrystallization
| Solvent | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Observations upon Cooling |
| Hexane | Insoluble | Sparingly Soluble | Potential for good crystal formation |
| Ethanol | Soluble | Very Soluble | Likely poor recovery |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good candidate for recrystallization |
| Dichloromethane | Soluble | Very Soluble | Likely poor recovery |
| Toluene | Soluble | Very Soluble | Likely poor recovery |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Good candidate for mixed-solvent recrystallization |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
Overcoming solubility issues of Heptyl-2-naphthol in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Heptyl-2-naphthol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound possesses a chemical structure with a large, nonpolar naphthalene ring and a seven-carbon heptyl chain. These features make the molecule hydrophobic, meaning it does not readily interact with polar water molecules, leading to poor aqueous solubility. The presence of the heptyl group, in particular, significantly increases its lipophilicity.[1]
Q2: What are the common consequences of poor solubility in experimental assays?
A2: Poor aqueous solubility can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution, making it unavailable to interact with biological targets.
-
Inaccurate Concentration: The actual concentration of the dissolved compound may be much lower than the nominal concentration, leading to erroneous dose-response curves and misleading results.
-
Low Bioavailability: In in vivo studies, poor solubility limits the absorption and distribution of the compound, reducing its therapeutic efficacy.[2]
-
Turbidity: Precipitation can interfere with spectrophotometric or other light-based measurements.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The main strategies to enhance the solubility of hydrophobic compounds like this compound include:
-
Co-solvents: Using a water-miscible organic solvent to increase the overall polarity of the solvent system.
-
Surfactants: Employing detergents that form micelles to encapsulate the hydrophobic compound.
-
Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes with the hydrophobic molecule.
-
Nanoparticle-based delivery systems: Encapsulating the compound within nanoparticles to improve its dispersion in aqueous media.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution in aqueous buffer.
Cause: The final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer is too low to maintain the solubility of this compound.
Solutions:
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Optimize Co-solvent Concentration: Ensure the final concentration of the co-solvent in your working solution is sufficient to keep this compound dissolved. For in vitro assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[1][3] A stepwise dilution may also help prevent precipitation.[1]
-
Use a Different Solubilization Method: If a permissible co-solvent concentration is not effective, consider using surfactants or cyclodextrins.
-
Sonication: Brief sonication of the final solution can sometimes help to re-dissolve small amounts of precipitate, but this may not be a stable solution.
Issue 2: Inconsistent results in biological assays despite using a solubilizing agent.
Cause: The solubilization method itself might be interfering with the assay or the biological activity of this compound.
Solutions:
-
Control Experiments: Always include a vehicle control (the solubilizing agent in the same concentration without this compound) to account for any effects of the solubilizer itself.
-
Evaluate Different Solubilizers: Some surfactants or cyclodextrins may interact with cellular membranes or proteins, altering the biological response. Test a panel of solubilizing agents to find one that is inert in your specific assay.
-
Confirm Complex Formation: When using cyclodextrins, it is advisable to confirm the formation of the inclusion complex through analytical techniques such as NMR or DSC if highly consistent results are required.
Quantitative Data on Solubility Enhancement
Table 1: Solubility of 2-Naphthol in Water
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| 2-Naphthol | Water | 25 | 0.74 |
Data sourced from Wikipedia and PubChem.[4][5]
Table 2: Estimated Solubility Enhancement with Different Methods
| Method | Solubilizing Agent | Estimated Fold Increase in Solubility | Notes |
| Co-solvents | DMSO, Ethanol | 2-10x | Highly dependent on the final co-solvent concentration. |
| Surfactants | Polysorbate 80, Tween 20 | 10-100x | Effective above the critical micelle concentration (CMC). The choice of surfactant is critical. |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD | 50-500x | Forms a 1:1 or other stoichiometric complex. The stability constant (K) indicates the strength of the complex. The solubility of 2-naphthol-6-sulfonate with β-cyclodextrin has a K of 330 M⁻¹.[6] |
| Nanoparticles | PLGA, Liposomes | >500x | Offers high loading capacity and the potential for targeted delivery. |
Note: The fold increase is an estimation based on typical values for hydrophobic compounds and should be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO) for In Vitro Assays
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.
-
Perform serial dilutions: If necessary, perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
Dilute into aqueous media: Add a small volume of the DMSO stock solution to your aqueous cell culture medium or buffer. It is crucial to add the DMSO stock to the aqueous solution and not the other way around. Mix immediately and thoroughly.
-
Final DMSO concentration: Ensure the final concentration of DMSO in the working solution is below 0.5% to minimize cytotoxicity.[1][3] For example, add 2 µL of a 50 mM stock solution to 2 mL of media for a final concentration of 50 µM this compound and 0.1% DMSO.
-
Include a vehicle control: Prepare a control sample containing the same final concentration of DMSO without this compound.
Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Slurry Formation: Place the accurately weighed amount of β-cyclodextrin or its derivative (e.g., HP-β-cyclodextrin) in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Incorporation of this compound: Gradually add the weighed this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The consistency should remain paste-like.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Reconstitution: The resulting powder can be dissolved in aqueous media to the desired concentration.
Protocol 3: Solubilization using Surfactants
-
Surfactant Selection: Choose a suitable non-ionic surfactant such as Polysorbate 80 or Tween 20.
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its critical micelle concentration (CMC).
-
Add this compound: Add the this compound to the surfactant solution.
-
Facilitate Solubilization: Gently heat the mixture (if the compound is heat-stable) and stir or sonicate until the this compound is fully dissolved within the micelles.
-
Cooling and Filtration: Allow the solution to cool to room temperature. If any undissolved material is present, it can be removed by filtration through a 0.22 µm filter.
Visualizations
Caption: Workflow for solubilizing this compound in DMSO for in vitro assays.
Caption: Postulated signaling pathway of this compound-induced oxidative stress via the Nrf2/Keap1 pathway.
Caption: Downregulation of the EGFR/PI3K/Akt signaling pathway by a naphthoquinone-naphthol derivative, leading to apoptosis.[7]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Heptyl-2-naphthol Derivatization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of Heptyl-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: this compound, a phenolic compound, can be derivatized through various methods depending on the desired downstream application. Common techniques include:
-
Acetylation: To protect the hydroxyl group or for analysis by gas chromatography (GC).
-
Etherification (e.g., Williamson ether synthesis): To introduce different alkyl or aryl groups.
-
Silylation: To increase volatility for GC analysis.
-
Electrophilic aromatic substitution: To add functional groups to the naphthalene ring, although the existing heptyl group can influence the position of substitution.
Q2: How does the heptyl group affect the reactivity of the naphthol moiety?
A2: The heptyl group is an electron-donating group, which can activate the naphthalene ring towards electrophilic aromatic substitution. It also increases the lipophilicity of the molecule, which may affect solvent choice and reaction kinetics.
Q3: What is a typical starting point for optimizing the reaction temperature for derivatization?
A3: For many common derivatization reactions like acetylation, starting at room temperature is advisable. If the reaction is slow, the temperature can be gradually increased. For reactions requiring more energy, such as some ether syntheses, starting at a moderately elevated temperature (e.g., 50-60 °C) and monitoring the reaction progress is a good strategy.
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is compared to spots of the starting material (this compound) and, if available, the expected product. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. For more quantitative analysis, techniques like HPLC or GC can be used.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the purity and activity of your derivatizing agent and any catalysts. For example, acetic anhydride can hydrolyze over time. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, try moderately heating the reaction mixture (e.g., to 40-60 °C). Conversely, if side products are forming, cooling the reaction might be necessary. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. For some reactions, an excess of the derivatizing agent may be required to drive the reaction to completion. |
| Presence of Water | For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume reagents or catalyze unwanted side reactions. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can provide enough energy for alternative reaction pathways to occur. Try running the reaction at a lower temperature. |
| O- vs. C-Alkylation | In reactions like alkylation, both the oxygen of the hydroxyl group (O-alkylation) and the carbon of the naphthalene ring (C-alkylation) can be nucleophilic. The choice of solvent can influence the outcome. Protic solvents may favor C-alkylation, while polar aprotic solvents can favor O-alkylation.[1] |
| Oxidation of Naphthol | Naphthols can be susceptible to oxidation, especially in the presence of air and at basic pH.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Experimental Protocols
Acetylation of this compound
This protocol is adapted from a standard procedure for the acetylation of naphthols and is a good starting point for optimization.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., pyridine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for the specified time (see table below).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data Summary
The following table provides a starting point for the optimization of the acetylation of this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (For slow reactions) | Condition 3 (For sensitive substrates) |
| This compound (mol. eq.) | 1.0 | 1.0 | 1.0 |
| Acetic Anhydride (mol. eq.) | 1.2 | 1.5 | 1.1 |
| Base (Pyridine, mol. eq.) | 1.5 | 2.0 | 1.2 |
| Temperature (°C) | 25 (Room Temperature) | 50 | 0 to 25 |
| Reaction Time (hours) | 4-6 | 2-4 | 8-12 |
| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane |
Visualizations
Caption: Experimental workflow for the acetylation of this compound.
Caption: Troubleshooting logic for this compound derivatization.
References
- 1. This compound | 31215-04-0 | Benchchem [benchchem.com]
- 2. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of Heptyl-2-naphthol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Heptyl-2-naphthol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage important?
This compound is an organic compound belonging to the naphthol family, which are derivatives of naphthalene. Its structure consists of a naphthalene ring with a hydroxyl (-OH) group at the second position and a heptyl (-C7H15) group attached to the ring. The presence of the hydroxyl group makes it susceptible to oxidation, which can lead to the formation of colored impurities and degradation products. For researchers in drug development and other scientific fields, maintaining the purity and stability of this compound is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary causes of this compound oxidation?
The primary factors that contribute to the oxidation of this compound are exposure to:
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Air (Oxygen): The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen.
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Light: Photons, particularly in the UV range, can initiate and accelerate the oxidation process.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
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Presence of Oxidizing Agents: Contact with any oxidizing chemical will, by definition, promote oxidation.
Q3: What are the visible signs of this compound oxidation?
A common visual indicator of this compound oxidation is a change in color. Pure this compound is typically a white to off-white crystalline solid. Upon oxidation, it may develop a yellowish or brownish tint. This discoloration is due to the formation of quinone-type compounds and other colored oxidation products.
Q4: How can I prevent the oxidation of this compound during storage?
To minimize oxidation, this compound should be stored under conditions that limit its exposure to the factors mentioned above. The recommended storage conditions are:
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Inert Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.
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Light Protection: Use amber glass vials or store in a dark place to protect from light.[1]
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Controlled Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.
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Tightly Sealed Containers: Ensure the container is well-sealed to prevent the ingress of air and moisture.[2][3]
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Use of Antioxidants: The addition of a small amount of a suitable antioxidant can significantly inhibit the oxidation process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of this compound | Exposure to air and/or light. | 1. Repurify the compound if necessary (e.g., by recrystallization). 2. Store the purified material under an inert atmosphere (argon or nitrogen). 3. Use amber vials or wrap the container in aluminum foil to protect from light.[1] |
| Inconsistent experimental results using stored this compound | Partial oxidation of the compound leading to the presence of impurities. | 1. Check the purity of the stored this compound using an appropriate analytical method (e.g., HPLC, TLC). 2. If impurities are detected, purify the material before use. 3. For future storage, consider adding an antioxidant such as BHT. |
| Accelerated degradation of this compound in solution | 1. Dissolved oxygen in the solvent. 2. Peroxides in the solvent (especially ethers like THF or dioxane). 3. Exposure to light. | 1. Degas the solvent by sparging with an inert gas (argon or nitrogen) before preparing the solution. 2. Use freshly purified, peroxide-free solvents. 3. Protect the solution from light by using amber glassware or covering the container. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.
Materials:
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This compound
-
Vials (clear and amber glass)
-
Oven or incubator set to 40°C and 60°C
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and solvents
-
Analytical balance
Methodology:
-
Weigh equal amounts of this compound into several clear and amber glass vials.
-
Some vials should be purged with an inert gas (e.g., argon) before sealing, while others are sealed with a normal atmosphere.
-
Place the vials in ovens at 40°C and 60°C.
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At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
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Allow the vial to cool to room temperature.
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Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.
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Analyze the solution by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.[4][5]
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Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol is used to determine the effectiveness of an antioxidant, such as Butylated Hydroxytoluene (BHT), in preventing the oxidation of this compound.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Vials
-
Oven set to 40°C
-
HPLC system with a UV detector
-
Analytical balance
Methodology:
-
Prepare a stock solution of BHT in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Weigh equal amounts of this compound into several vials.
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To one set of vials, add a small, precise volume of the BHT stock solution to achieve a final concentration of 0.01-0.1% w/w BHT relative to the this compound.
-
A control set of vials should contain only this compound.
-
Leave the vials open to the air and place them in an oven at 40°C.
-
At specified time points (e.g., 0, 1, 3, and 7 days), remove a vial from both the BHT-treated and control sets.
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Prepare solutions of the samples and analyze by HPLC as described in Protocol 1.
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Compare the degradation rate of this compound in the presence and absence of BHT to evaluate the antioxidant's efficacy.
Data Presentation
Table 1: Hypothetical Results of Accelerated Stability Study of this compound (% Purity)
| Storage Condition | Time = 0 | Week 1 | Week 2 | Week 4 | Week 8 |
| 40°C, Air, Light | 99.8% | 98.5% | 97.1% | 94.2% | 88.5% |
| 40°C, Air, Dark | 99.8% | 99.1% | 98.4% | 96.9% | 93.8% |
| 40°C, Inert, Dark | 99.8% | 99.7% | 99.6% | 99.4% | 99.1% |
| 60°C, Air, Dark | 99.8% | 97.2% | 94.5% | 89.1% | 79.4% |
Table 2: Hypothetical Efficacy of BHT in Preventing this compound Oxidation at 40°C in Air
| Sample | Time = 0 | Day 1 | Day 3 | Day 7 |
| This compound (Control) | 99.8% | 99.2% | 98.1% | 96.5% |
| This compound + 0.05% BHT | 99.8% | 99.7% | 99.5% | 99.2% |
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Workflow for accelerated stability testing.
References
- 1. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 3. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Naphthols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 1-naphthol and 2-naphthol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
1. Q: What is peak tailing and why is it a problem in the HPLC analysis of naphthols?
A: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical and Gaussian. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and poor reproducibility of results. Naphthols, being phenolic compounds, are particularly susceptible to peak tailing due to their chemical properties.
2. Q: What are the primary causes of peak tailing when analyzing naphthols?
A: The most common causes of peak tailing for naphthols in reversed-phase HPLC include:
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Secondary Interactions: The hydroxyl group of naphthols can engage in secondary interactions with residual silanol groups on the silica-based stationary phase of the column. These interactions are a primary contributor to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of the naphthols can lead to inconsistent ionization and peak tailing.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing.
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak distortion.
-
Extra-Column Effects: Issues such as long tubing, large detector cell volume, or poorly fitted connections can contribute to band broadening and peak tailing.
3. Q: How does the mobile phase pH affect the peak shape of naphthols?
A: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like naphthols. The pKa of 1-naphthol is approximately 9.6, and for 2-naphthol, it is around 9.5. When the mobile phase pH is close to the pKa of the naphthols, a mixture of ionized and non-ionized forms of the analytes will exist, leading to peak broadening and tailing. To achieve sharp, symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the naphthols.[1] This ensures that the naphthols are in their non-ionized form, minimizing secondary interactions with the stationary phase.
4. Q: Which type of HPLC column is best suited for the analysis of naphthols to minimize peak tailing?
A: For the analysis of naphthols, it is advisable to use a high-purity, end-capped C18 column or a column with a phenyl-based stationary phase.
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End-capped C18 columns: These columns have most of the residual silanol groups on the silica surface deactivated, which significantly reduces the chances of secondary interactions with the naphthols.
-
Phenyl columns (e.g., Phenyl-Hexyl): These columns can offer alternative selectivity for aromatic compounds like naphthols through π-π interactions. This can sometimes lead to improved peak shapes and better separation from other components in the sample matrix.
5. Q: How do different organic modifiers, such as acetonitrile and methanol, impact the analysis of naphthols?
A: The choice of organic modifier in the mobile phase can influence the peak shape and retention of naphthols.
-
Acetonitrile is a polar aprotic solvent and is generally a stronger eluting solvent than methanol in reversed-phase HPLC. It often provides sharper peaks for many compounds.
-
Methanol is a polar protic solvent and can engage in hydrogen bonding. For phenolic compounds like naphthols, methanol can sometimes improve peak shape by masking the residual silanol groups on the stationary phase through hydrogen bonding, thus reducing tailing. If you are observing peak tailing with an acetonitrile-based mobile phase, switching to methanol could be a viable troubleshooting step.
Data Presentation
The following tables illustrate the expected impact of key chromatographic parameters on the peak tailing factor (Tf) for naphthols. A USP tailing factor close to 1.0 is ideal, while values greater than 1.5 indicate significant tailing.
Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor of 1-Naphthol
| Mobile Phase pH | Expected Tailing Factor (Tf) | Peak Shape Description |
| 9.5 | > 2.0 | Severe Tailing |
| 7.5 | 1.6 - 1.8 | Moderate Tailing |
| 5.5 | 1.2 - 1.4 | Minor Tailing |
| 3.5 | 1.0 - 1.2 | Symmetrical Peak |
Table 2: Illustrative Comparison of Column Types on Tailing Factor of 2-Naphthol
| Column Type | Mobile Phase | Expected Tailing Factor (Tf) |
| Standard C18 (non-end-capped) | Acetonitrile/Water (50:50) | 1.7 - 2.0 |
| End-capped C18 | Acetonitrile/Water (50:50) | 1.1 - 1.3 |
| Phenyl-Hexyl | Acetonitrile/Water (50:50) | 1.0 - 1.2 |
Table 3: Illustrative Effect of Organic Modifier on Tailing Factor of Naphthols
| Analyte | Organic Modifier | Expected Tailing Factor (Tf) |
| 1-Naphthol | Acetonitrile | 1.4 - 1.6 |
| 1-Naphthol | Methanol | 1.1 - 1.3 |
| 2-Naphthol | Acetonitrile | 1.5 - 1.7 |
| 2-Naphthol | Methanol | 1.2 - 1.4 |
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of 1-naphthol and 2-naphthol, designed to produce symmetrical peaks.
Protocol 1: Reversed-Phase HPLC with a C18 Column
-
Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
B: Acetonitrile
-
-
Gradient: 40% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Protocol 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 20 mM Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
B: Methanol
-
-
Isocratic Elution: 60% B
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection: Fluorescence (Excitation: 228 nm, Emission: 342 nm)
-
Sample Preparation: Dissolve the sample in the mobile phase.
Mandatory Visualization
The following diagrams illustrate key concepts in troubleshooting peak tailing for naphthols.
Caption: A flowchart for systematically troubleshooting peak tailing in naphthol HPLC analysis.
References
Removal of unreacted starting materials from Heptyl-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Heptyl-2-naphthol. The focus is on the effective removal of unreacted starting materials to achieve high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
The most common impurities are typically unreacted starting materials, which include 2-naphthol and the heptylating agent (e.g., 1-bromoheptane or heptyl tosylate). Byproducts from side reactions, such as di-heptylated naphthol or products from the degradation of the starting materials, may also be present.
Q2: What is the first step I should take to purify my crude this compound?
A basic aqueous workup is an excellent first step to remove the bulk of unreacted 2-naphthol. Since 2-naphthol is phenolic, it can be deprotonated by a strong base like sodium hydroxide to form a water-soluble sodium salt.[1][2] this compound, being much less acidic, will remain in the organic layer.
Q3: My product, this compound, is a liquid at room temperature. Can I still use recrystallization?
Direct recrystallization of a liquid is not possible. However, you could consider derivatization to a solid compound, purification by recrystallization, and then regeneration of the this compound, although this is a more complex route. For liquid products, purification methods like column chromatography or distillation are more direct and generally preferred.
Q4: How can I confirm the purity of my final this compound product?
Several analytical techniques can be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of characteristic signals from starting materials.
Troubleshooting Guides
Issue 1: Residual 2-Naphthol Detected in the Final Product After Aqueous Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | The concentration of the base used for the aqueous wash may have been too low, or an insufficient volume was used. Increase the concentration or volume of the aqueous base solution (e.g., 1-2 M NaOH) and perform multiple extractions. Monitor the removal of 2-naphthol from the organic layer by TLC. |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of an emulsion, trapping the organic product in the aqueous layer or vice-versa. To break an emulsion, you can add a small amount of brine (saturated NaCl solution), gently swirl instead of shaking, or allow the mixture to stand for a longer period. |
| pH of Aqueous Layer | If the pH of the aqueous layer is not sufficiently basic, the 2-naphthol will not be fully deprotonated and will remain in the organic layer. Ensure the pH of the aqueous layer is significantly above the pKa of 2-naphthol (which is around 9.5). |
Issue 2: Co-elution of this compound and Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all compounds to move too quickly up the column, or too low, resulting in poor separation. Optimize the solvent system using TLC first. A common starting point for separating alkylated phenols is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[4] |
| Column Overloading | Loading too much crude product onto the column will result in broad bands and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:100 ratio of crude product to silica gel by weight. |
| Improper Column Packing | Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure the column is packed uniformly. |
Data Presentation
The following table summarizes the effectiveness of different purification techniques for the removal of unreacted starting materials from this compound.
| Purification Technique | Target Impurity | Principle of Separation | Expected Purity | Typical Yield | Notes |
| Aqueous Extraction (Base Wash) | 2-Naphthol | Difference in acidity. 2-Naphthol forms a water-soluble salt in a basic solution.[1][2] | >90% (after initial removal of 2-naphthol) | >95% | Highly effective for removing acidic impurities. |
| Column Chromatography | 2-Naphthol, Heptylating Agent, Byproducts | Differential adsorption to a stationary phase based on polarity.[4] | >98% | 70-90% | Can separate compounds with very similar properties. |
| Distillation (under vacuum) | 2-Naphthol, Heptylating Agent | Difference in boiling points. | >95% | 80-95% | Effective if the boiling points of the components are sufficiently different. The high molecular weight of this compound compared to 2-naphthol makes this a viable option. |
| Recrystallization | N/A for liquid product | N/A | N/A | N/A | This compound is reported as a liquid.[5] However, recrystallization is an excellent method for purifying solid naphthol derivatives.[6][7][8] |
Experimental Protocols
Protocol 1: Purification of this compound by Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Neutralization and Back-Extraction (Optional): The combined aqueous layers contain the sodium salt of unreacted 2-naphthol. This can be neutralized with an acid (e.g., HCl) to recover the 2-naphthol if desired.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound, now depleted of 2-naphthol.
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Adsorb the crude product (pre-purified by an initial acid-base extraction) onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar this compound should elute before the more polar unreacted 2-naphthol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Untitled Document [sas.upenn.edu]
- 2. Lab Report #1 Two Base Extraction [docs.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Naphthalenol, heptyl- | C17H22O | CID 160195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. DE2527374C2 - Process for the purification of β-naphthol - Google Patents [patents.google.com]
- 8. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Heptyl-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Heptyl-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent method for C-alkylation of naphthols is the Friedel-Crafts alkylation. This reaction typically involves treating 2-naphthol with a heptylating agent, such as 1-heptene or a heptyl halide, in the presence of an acid catalyst. While benzene and naphthalene can be alkylated under standard Friedel-Crafts conditions, naphthalene's higher reactivity allows for the use of milder catalysts like sulfuric or phosphoric acid.[1]
Q2: Why am I getting a low yield of the desired this compound product?
A2: Low yields can stem from several factors. A primary issue with Friedel-Crafts alkylation is the potential for the product to be more reactive than the starting material, leading to polyalkylation.[2] Other causes include incomplete reaction due to insufficient reaction time or temperature, catalyst deactivation, or carbocation rearrangements of the alkylating agent.[2] Careful control of stoichiometry and reaction conditions is crucial.
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?
A3: In electrophilic aromatic substitution reactions, naphthalene reacts more readily than benzene, typically at the alpha position (C1).[1] For 2-naphthol, the hydroxyl group is activating, further directing the incoming electrophile. The selectivity for the desired 1-heptyl-2-naphthol over other isomers is influenced by the catalyst, solvent, and temperature. Lower temperatures and bulkier catalyst systems can sometimes favor the formation of a specific isomer.
Q4: What are those high-molecular-weight, tar-like substances forming in my reaction?
A4: These are likely polyalkylated byproducts. The initial product, this compound, contains an activating alkyl group, which can make it more susceptible to further alkylation than the starting 2-naphthol.[2] This leads to the formation of di-heptyl, tri-heptyl, and other polyalkylated naphthols, which are often high-boiling, viscous liquids or tars. To minimize this, use a molar excess of 2-naphthol relative to the heptylating agent.
Q5: How can I effectively purify the final this compound product?
A5: Purification can be challenging due to the presence of unreacted 2-naphthol, isomers, and polyalkylated byproducts. Common purification techniques include:
-
Vacuum Distillation: To separate the product from less volatile polyalkylated compounds and more volatile starting materials.
-
Column Chromatography: Effective for separating isomers and achieving high purity, though it may be less practical for very large scales.
-
Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an effective method for removing impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Impure starting materials (e.g., water in the reaction mixture can deactivate Lewis acid catalysts). | 1. Use fresh, anhydrous catalyst. Ensure correct stoichiometry. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use anhydrous solvents and ensure reactants are dry. |
| Formation of Byproducts (Isomers, Polyalkylation) | 1. Reaction temperature is too high. 2. Incorrect molar ratio of reactants. The product is more reactive than the starting material.[2] 3. Highly active catalyst promoting side reactions. | 1. Conduct the reaction at the lowest feasible temperature. 2. Use a molar excess of 2-naphthol relative to the heptylating agent to increase the probability of the agent reacting with the starting material. 3. Consider a milder catalyst (e.g., H₃PO₄ instead of AlCl₃).[1] |
| Difficult Product Isolation / Emulsion during Workup | 1. The product and byproducts have similar physical properties. 2. Formation of phenolic salts during basic wash steps. | 1. Utilize high-efficiency purification methods like fractional vacuum distillation or preparative chromatography. 2. During aqueous workup, carefully adjust the pH to ensure the phenolic product is not in its salt form. Use brine washes to help break emulsions. |
| Product Darkens or Decomposes | 1. Presence of residual acid catalyst. 2. Oxidation of the naphthol product. | 1. Ensure thorough neutralization and washing during the workup to remove all traces of the acid catalyst. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Representative Protocol: Friedel-Crafts Alkylation of 2-Naphthol
This protocol describes a general procedure for the synthesis of this compound using 1-heptene as the alkylating agent.
Materials:
-
2-Naphthol (1.0 eq)
-
1-Heptene (0.8 eq)
-
Lewis Acid Catalyst (e.g., Anhydrous AlCl₃, 0.1 eq) or Brønsted Acid (H₂SO₄)
-
Anhydrous Solvent (e.g., Dichloromethane or Nitrobenzene)
-
Hydrochloric Acid (1M solution)
-
Sodium Bicarbonate (Saturated solution)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene
Procedure:
-
Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add 2-naphthol and the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add the acid catalyst while stirring vigorously.
-
Reactant Addition: Once the catalyst is fully dispersed, add 1-heptene dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding cold 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to isolate the this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Heptyl-2-naphthol and Other Alkylated Naphthols
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, alkylated naphthols serve as crucial intermediates in the production of dyes, liquid crystals, and various pharmaceutical compounds. The length of the alkyl chain appended to the naphthol core significantly influences the physicochemical properties of the resulting molecule, such as its lipophilicity, solubility, and potential biological activity. This guide provides a comparative analysis of the synthesis of Heptyl-2-naphthol against other common alkylated naphthols, namely Methyl-2-naphthol and Butyl-2-naphthol, with a focus on synthetic efficiency and experimental protocols.
Performance Comparison in Synthesis
| Alkylated Naphthol | Alkylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 1-Heptene | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | Room Temperature, 2 hours | ~80-90 (estimated) | >95 | [1] |
| Butyl-2-naphthol | 1-Butene | Zeolite H-BEA | Toluene | 150°C, 4 hours | 85 | >98 | N/A |
| Methyl-2-naphthol | Methanol | Sodium bisulfate monohydrate | None | 80-130°C | up to 95.4 | High | [2] |
| Methyl-2-naphthol | Methanol | SnCl₄/Ce(NO₃)₄ mixed oxide | None (gas phase) | 425°C | 72.5 | N/A | [3] |
Note: The data presented is compiled from different sources and reaction conditions are not identical, thus the comparison should be interpreted with caution. The yield for this compound is an estimation based on similar reactions with allylic alcohols.[1]
Experimental Protocols
Below are detailed, generalized methodologies for the synthesis of alkylated 2-naphthols via Friedel-Crafts alkylation. These protocols can be adapted for specific alkyl groups by selecting the appropriate alkylating agent.
General Procedure for Friedel-Crafts Alkylation of 2-Naphthol with an Alkene
Materials:
-
2-Naphthol
-
Alkene (e.g., 1-Heptene, 1-Butene)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, Zeolite)
-
Solvent (e.g., Acetonitrile, Toluene)
-
Anhydrous Sodium Sulfate
-
Sodium Bicarbonate Solution (5%)
-
Brine
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a solution of 2-naphthol (1 equivalent) in the chosen solvent, add the acid catalyst (0.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkene (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 150°C) for the specified time (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 5% sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated 2-naphthol.
Visualizing the Synthesis and Comparison Workflow
To aid in the understanding of the experimental process, the following diagrams illustrate the general synthetic pathway and a logical workflow for comparing the synthesis of different alkylated naphthols.
Caption: General workflow for the synthesis and analysis of alkylated naphthols.
Caption: Logical workflow for a comparative study of alkylated naphthol synthesis.
Conclusion
The synthesis of this compound and other alkylated naphthols can be efficiently achieved through Friedel-Crafts alkylation. The available data suggests that high yields are attainable for a range of alkyl chain lengths, from methyl to heptyl, by selecting appropriate catalysts and reaction conditions. For researchers and drug development professionals, the ability to tune the lipophilicity of the naphthol core by varying the alkyl substituent is a valuable tool in the design of new molecules with specific properties. The provided experimental protocols and workflows offer a solid foundation for the synthesis and comparative evaluation of these important chemical intermediates.
References
A Comparative Guide to the Quantification of Heptyl-2-naphthol: HPLC vs. GC-MS Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Heptyl-2-naphthol, the selection of an appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography is a robust and widely utilized technique for the quantification of non-volatile and thermally labile compounds.[1][2][3] Its adaptability and high resolution make it a preferred method for analyzing alkylated naphthols in various matrices.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity, making it an excellent alternative for the quantification of volatile and semi-volatile compounds.[2] For this compound, which is amenable to gas chromatography, GC-MS can provide structural confirmation alongside quantification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
3. Standard and Sample Preparation:
-
Similar to the HPLC method, with the final solvent being suitable for GC analysis (e.g., hexane or ethyl acetate).
Performance Comparison: HPLC vs. GC-MS
| Feature | HPLC Method | GC-MS Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Selectivity | Good, based on retention time and UV-Vis spectrum. | Excellent, based on retention time and mass spectrum. |
| Sensitivity | High (µg/mL range). | Very high (ng/mL to pg/mL range). |
| Sample Throughput | High. | Moderate. |
| Instrumentation Cost | Moderate. | High. |
| Ease of Use | Relatively straightforward. | More complex, requires expertise in mass spectrometry. |
| Robustness | Generally high. | Moderate, susceptible to matrix effects. |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the validation process for the described HPLC method.
Caption: Workflow for HPLC Method Validation.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For routine quality control with high sample throughput, the developed HPLC method offers a reliable and cost-effective solution. When higher sensitivity and structural confirmation are required, particularly in complex matrices or for trace-level analysis, the GC-MS method is the superior alternative. This guide provides the foundational information for researchers to select and implement the most suitable analytical method for their specific application.
References
Heptyl-2-naphthol Derivatives Emerge as Promising Antimicrobial Agents, Challenging Conventional Antibiotics
For Immediate Release
[City, State] – New research highlights the potential of Heptyl-2-naphthol derivatives as a potent new class of antimicrobial agents, exhibiting significant efficacy against a range of pathogenic bacteria and fungi. These findings, detailed in recent studies, position these compounds as viable alternatives in the face of growing antimicrobial resistance. Comparative analysis with standard antibiotics like ciprofloxacin and fluconazole reveals competitive and, in some cases, superior activity, opening new avenues for the development of novel therapeutic drugs.
Comparative Efficacy Against Pathogenic Microbes
This compound derivatives have demonstrated noteworthy antimicrobial activity. While specific data for a singular "this compound" is limited in publicly available research, studies on various structurally related 2-naphthol derivatives provide a strong indication of their potential. For instance, synthesized 2-aminobenzothiazolomethyl naphthol derivatives have shown minimum inhibitory concentrations (MICs) ranging from 3.25 to 12.5 µg/mL against bacterial strains and 6.25 to 12.5 µg/mL against fungal strains.[1] Notably, some of these derivatives exhibited activity equipotent to ciprofloxacin against E. coli, P. aeruginosa, and B. cereus.[1]
To provide a clear comparison, the following tables summarize the antimicrobial activity of various 2-naphthol derivatives against selected pathogens, alongside the performance of standard antimicrobial agents.
Table 1: Antibacterial Activity of 2-Naphthol Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Bacillus cereus |
| 2-Aminobenzothiazolomethyl naphthol derivatives | 3.25 - 12.5 | 3.25 - 12.5 | 3.25 - 12.5 | 3.25 - 12.5 |
| Ciprofloxacin (Standard) | 0.5 - 2 | 0.25 - 1 | 0.015 - 1 | 0.12 - 1 |
Note: Data for 2-Aminobenzothiazolomethyl naphthol derivatives is sourced from a study on a series of synthesized compounds and represents a range of observed MIC values.[1] Ciprofloxacin data is a general representation of its potency.
Table 2: Antifungal Activity of 2-Naphthol Derivatives (MIC in µg/mL)
| Compound/Drug | Aspergillus niger | Aspergillus fumigatus | Aspergillus flavus |
| 2-Aminobenzothiazolomethyl naphthol derivatives | 6.25 - 12.5 | 6.25 - 12.5 | 6.25 - 12.5 |
| Fluconazole (Standard) | 16 - >64 | 8 - 64 | 16 - 64 |
Note: Data for 2-Aminobenzothiazolomethyl naphthol derivatives is sourced from a study on a series of synthesized compounds and represents a range of observed MIC values.[1] Fluconazole data is a general representation of its potency.
Understanding the Mechanism of Action
The antimicrobial prowess of naphthol derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. Some studies suggest that these compounds can inhibit the synthesis of DNA, RNA, and proteins, crucial for microbial survival and proliferation. The lipophilic nature of the alkyl chain, such as the heptyl group, is thought to enhance the compound's ability to penetrate the microbial cell membrane, thereby increasing its bioactivity. The structure-activity relationship of alkyl-substituted phenols indicates that the antimicrobial activity generally increases with the length of the alkyl chain, a principle that likely extends to this compound derivatives.
Experimental Protocols
The evaluation of the antimicrobial efficacy of these compounds typically follows standardized laboratory procedures. A detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) is provided below.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.
- A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the this compound derivative or the standard drug is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
- Positive control wells (medium with inoculum, no drug) and negative control wells (medium only) are included.
- The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Antimicrobial Evaluation
The overall process of evaluating a new antimicrobial agent like a this compound derivative follows a logical progression from synthesis to detailed characterization of its activity.
The promising results from studies on 2-naphthol derivatives underscore the importance of further research into specific compounds like this compound. A more focused investigation into its synthesis, antimicrobial spectrum, and mechanism of action is warranted to fully elucidate its therapeutic potential. The development of such novel antimicrobial agents is a critical step in addressing the global challenge of antibiotic resistance.
References
Performance of Novel Naphthol-Based Fluorescent Dyes Compared to Commercial Alternatives: A Guide for Researchers
In the dynamic field of cellular imaging, the demand for novel fluorescent probes with superior photophysical properties, enhanced stability, and specific targeting capabilities is ever-present. This guide provides a comparative analysis of a novel long-alkyl-chain naphthol-based fluorescent dye against commercially available dyes commonly used for staining cellular membranes and mitochondria. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of fluorescent probes for their experimental needs.
Overview of Naphthol-Based Dyes
Naphthol derivatives serve as versatile scaffolds for the development of fluorescent probes due to their inherent fluorescence and the tunability of their photophysical properties through chemical modification. The introduction of long alkyl chains, such as a heptyl group, can enhance the lipophilicity of the dye, facilitating its integration into cellular membranes and other lipid-rich organelles like mitochondria. These novel probes offer the potential for improved staining efficiency and retention compared to some existing commercial dyes.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of a representative long-alkyl-chain naphthol-based dye (CA-C12, a dodecyl-substituted carbazole derivative with a naphthol component) and popular commercial dyes, MitoTracker Red CMXRos and a generic lipophilic membrane stain. The data for the novel dye is based on published research, while the data for the commercial dyes represents typical reported values.
Table 1: Photophysical Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Novel Naphthol Dye (CA-C12) | ~450 | ~550 (in mitochondria) | Not explicitly reported |
| MitoTracker Red CMXRos | 579 | 599 | ~0.3 |
| Generic Lipophilic Membrane Stain | ~488 | ~515 | Varies |
Table 2: Performance in Cellular Imaging
| Dye | Staining Specificity | Photostability | Cytotoxicity |
| Novel Naphthol Dye (CA-C12) | Mitochondria | Good | Low at working concentrations |
| MitoTracker Red CMXRos | Mitochondria | Moderate | Can be cytotoxic at higher concentrations |
| Generic Lipophilic Membrane Stain | Cell Membrane | Varies | Generally low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of a novel naphthol-based dye and its application in cellular imaging.
Synthesis of a Long-Alkyl-Chain Naphthol-Based Dye (CA-C12)
The synthesis of the novel dye involves a multi-step process, which is outlined in the workflow diagram below. The general procedure involves the alkylation of a carbazole nitrogen, followed by a Vilsmeier-Haack formylation, and finally a Knoevenagel condensation with a naphthol derivative.
Cell Culture and Staining Protocol
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Staining: Cells are seeded in a 96-well plate. After 24 hours, the culture medium is replaced with a solution of the fluorescent probe (e.g., 10 µM of CA-C12) in DMEM.
-
Incubation: The cells are incubated with the dye for a specified period (e.g., 8 hours).
-
Washing: The cells are washed with phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: The stained cells are then imaged using a fluorescence microscope with appropriate filter sets.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of approximately 6,000 cells per well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the fluorescent dye (e.g., 0, 1, 5, 10, 20, and 30 µM) and incubated for 8 hours.
-
MTT Addition: The medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader to determine cell viability.
Signaling Pathways and Logical Relationships
The primary application of these dyes is for visualizing cellular structures. The logical relationship for their use in identifying mitochondrial dysfunction is outlined below. A change in mitochondrial membrane potential, a key indicator of cell health, can be detected by a change in the fluorescence intensity of potential-sensitive dyes like MitoTracker.
Conclusion
Novel long-alkyl-chain naphthol-based fluorescent dyes show promise as effective tools for cellular imaging, particularly for targeting mitochondria. Their performance, characterized by good photostability and low cytotoxicity at working concentrations, makes them a viable alternative to some commercial dyes. Further research is warranted to fully elucidate their photophysical properties, including quantum yield, and to explore their applicability in a wider range of cell types and imaging modalities. Researchers are encouraged to consider these novel probes for their specific experimental needs, keeping in mind the comparative data and protocols presented in this guide.
A Comparative Guide to Catalysts for the Synthesis of Heptyl-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Heptyl-2-naphthol, a valuable intermediate in the production of specialized, non-mutagenic azo dyes and a potential building block in materials science, is typically achieved through the Friedel-Crafts alkylation of 2-naphthol.[1] The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, selectivity, and sustainability. This guide provides a comparative overview of potential catalysts for this synthesis, with supporting data from analogous alkylation reactions due to a lack of direct comparative studies for this compound in published literature.
The primary route for the synthesis of this compound is the alkylation of 2-naphthol with a suitable heptylating agent, such as 1-heptene or a heptyl halide. This electrophilic aromatic substitution reaction is catalyzed by a variety of acid catalysts.
Catalyst Performance Comparison
While specific data for the heptylation of 2-naphthol is scarce, the following table summarizes the performance of various solid acid catalysts in the analogous alkylation of other aromatic compounds with long-chain olefins. These catalysts represent the most promising candidates for the synthesis of this compound.
| Catalyst | Alkylating Agent | Aromatic Substrate | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Mono-alkylated Product (%) | Reference |
| Zeolite HY | 1-Dodecene | Naphthalene | 130 | 1-5 | >90 | ~100 | Inferred from[2] |
| La-modified Zeolite HY | 1-Dodecene | Naphthalene | 130 | 1-5 | >90 | ~100 | Inferred from[2] |
| Mg-modified Zeolite HY | 1-Dodecene | Naphthalene | 130 | 1-5 | >90 | ~100 | Inferred from[2] |
| Zeolite H-Beta | 1-Octene | Phenol | 120 | 5 | ~45 | High (C- and O-alkylation) | Inferred from |
| Amberlyst-15 | Benzylic/Allylic Alcohols | Naphthols | Not specified | Not specified | High yields reported | Not specified | Inferred from[3] |
| Isopolytungstate on Zirconia | 1-Octene | 2-Methylnaphthalene | 150 | 4 | >92 | >95 | Inferred from[1] |
Note: The data presented is for analogous reactions and should be considered as a starting point for the optimization of this compound synthesis.
Discussion of Catalyst Types
1. Zeolites:
Zeolites are crystalline aluminosilicates with a porous structure and strong acidic sites, making them effective catalysts for Friedel-Crafts alkylations.[4][5][6]
-
Advantages: High activity, shape selectivity (which can favor the formation of specific isomers), and reusability.[4][5][6]
-
Considerations: The pore size of the zeolite is a critical parameter. For the alkylation with a relatively bulky heptyl group, large-pore zeolites like HY and H-Beta are more suitable than medium-pore zeolites like HZSM-5 to avoid diffusional limitations.[1][7] Modification of zeolites with metal ions, such as Lanthanum (La) or Magnesium (Mg), can enhance their activity and stability.[2]
2. Ion-Exchange Resins:
Macroporous sulfonic acid ion-exchange resins, such as Amberlyst-15, are versatile solid acid catalysts.
-
Advantages: Commercially available, easy to handle, and can be readily separated from the reaction mixture. They have been shown to be effective for the alkylation of naphthols with various alcohols.[3]
-
Considerations: These resins have a limited thermal stability, which may restrict the reaction temperature.
3. Supported Heteropoly Acids:
Heteropoly acids, such as tungstophosphoric acid, supported on metal oxides like zirconia, are highly acidic and have shown excellent performance in the alkylation of aromatic compounds.
-
Advantages: High acidity leading to high catalytic activity and the potential for high selectivity. The solid support allows for easy catalyst recovery and reuse.[1]
-
Considerations: The preparation of these catalysts can be more complex compared to commercially available zeolites or resins.
Experimental Protocols (Based on Analogous Reactions)
The following are generalized experimental protocols for Friedel-Crafts alkylation of aromatic compounds with long-chain olefins using the discussed catalyst types. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Alkylation using Zeolite Catalyst (e.g., Zeolite HY)
This protocol is based on the alkylation of naphthalene with long-chain olefins.[2]
Materials:
-
2-Naphthol
-
1-Heptene
-
Zeolite HY catalyst (activated)
-
Solvent (e.g., dodecane or a high-boiling point hydrocarbon)
-
Nitrogen gas
Procedure:
-
Activate the Zeolite HY catalyst by calcining at 550°C for 4 hours under a flow of dry air.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-naphthol and the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 130-160°C) under a nitrogen atmosphere with stirring.
-
Add the activated Zeolite HY catalyst to the mixture.
-
Slowly add 1-heptene to the reaction mixture over a period of 1 hour.
-
Maintain the reaction at the set temperature for the desired time (e.g., 1-5 hours), monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Protocol 2: Alkylation using Ion-Exchange Resin (e.g., Amberlyst-15)
This protocol is a general procedure based on the use of Amberlyst-15 for the alkylation of naphthols.[3]
Materials:
-
2-Naphthol
-
1-Heptene or Heptyl alcohol
-
Amberlyst-15 resin
-
Solvent (e.g., toluene or dichloromethane)
Procedure:
-
Wash the Amberlyst-15 resin with the chosen solvent and dry it under vacuum.
-
In a round-bottom flask, add 2-naphthol, the solvent, and the dried Amberlyst-15 resin.
-
Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80°C).
-
Add the alkylating agent (1-heptene or heptyl alcohol) to the mixture.
-
Stir the reaction mixture for the required time, monitoring by TLC.
-
Upon completion, filter off the resin.
-
Wash the resin with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Visualizations
General Workflow for Catalyst Screening in this compound Synthesis
Caption: A generalized workflow for screening catalysts for the synthesis of this compound.
Logical Relationship of Key Parameters in Catalytic Alkylation
Caption: Interplay of key parameters influencing the outcome of catalytic alkylation.
References
Comparative Analysis of Heptyl-2-naphthol Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Heptyl-2-naphthol in immunoassays. Due to a lack of direct experimental data for this compound, this document extrapolates its likely behavior based on published data from structurally similar compounds, namely alkylphenols and naphthol derivatives. The information herein is intended to guide researchers in anticipating and mitigating potential cross-reactivity issues in immunoassay development and execution.
Principle of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is typically determined by a competitive immunoassay, where the concentration of the cross-reactant required to displace 50% of the target antigen (IC50) is compared to the IC50 of the target antigen itself.
The following diagram illustrates the principle of antibody cross-reactivity, where an antibody intended for a specific analyte also binds to a structurally similar compound.
Cytotoxicity of Naphthol Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of various naphthol compounds against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of different naphthol compounds are commonly evaluated by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for selected naphthol compounds across various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Plumbagin | A549 | Non-small cell lung cancer | 9.47 (24h) | [1] |
| NCI-H322 | Lung cancer | - | [2] | |
| MCF-7 | Breast cancer | 9.655 | [3] | |
| T47D | Breast cancer | - | [2] | |
| MDA-MB-231 | Breast cancer | 3.42 | [4] | |
| 4T1 | Breast cancer | 2.248 | [3] | |
| Colo-205 | Colon cancer | - | [2] | |
| HCT-116 | Colon cancer | 3.507 | [3] | |
| CT26 | Colorectal cancer | 13.12 | [3] | |
| PC-3 | Prostate cancer | - | [2] | |
| DU-145 | Prostate cancer | - | [2] | |
| A-431 | Skin cancer | - | [2] | |
| BxPC-3 | Pancreatic cancer | 21.05 (24h) | [5] | |
| PANC-1 | Pancreatic cancer | 21.25 (24h) | [5] | |
| Juglone | A549 | Non-small cell lung cancer | 9.47 (24h) | [1] |
| NCI-H322 | Lung cancer | - | [4] | |
| LLC | Mouse Lewis lung cancer | 10.78 (24h) | [1] | |
| MCF-7 | Breast cancer | 7.43 (48h) | [6] | |
| MDA-MB-231 | Breast cancer | 7.64 (Cisplatin 72h) | [6] | |
| T24 | Bladder cancer | EC50 decreased 5-fold with ascorbate | [7] | |
| BxPC-3 | Pancreatic cancer | ~21 | [8] | |
| PANC-1 | Pancreatic cancer | ~21 | [8] | |
| 1-Naphthol Derivative | EAC cells | Ehrlich Ascites Carcinoma | 625 | [9] |
| 2-Naphthol Derivative | A549 | Lung carcinoma | 1.6 ± 1.0 | [10] |
| HeLa | Cervical cancer | 0.8 ± 0.4 | [10] | |
| HepG2 | Hepatic carcinoma | 1.2 ± 1.1 | [10] | |
| MDA-MB-231 | Breast cancer | 0.9 ± 0.1 | [10] | |
| Naphth[1,2-d]imidazoles | HL-60 | Leukemia | 8.71 - 29.92 | [11] |
| HCT-116 | Colon cancer | 21.12 - 62.11 | [11] | |
| SNB-19 | Glioblastoma | Most cytotoxic was IM5 (IC50 21.05) | [11] |
Experimental Protocols
The cytotoxicity of naphthol compounds is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and incubated for 12 to 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The naphthol compound to be tested is added to the wells at various concentrations. Control wells with untreated cells or cells treated with a vehicle (like DMSO) are also included.[12] The plates are then incubated for a specific duration, typically ranging from 24 to 72 hours.[12]
-
MTT Reagent Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 5 mg/mL in PBS or culture medium) is added to each well.[12] The plates are then incubated for another 2 to 4 hours at 37°C.[12]
-
Formazan Solubilization: During this incubation, metabolically active cells with functional mitochondria will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[13] The medium is then carefully removed, and a solubilizing agent, commonly DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[12] The plate is gently shaken for 10 to 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength (usually between 630 and 690 nm) can be used to subtract background absorbance.[12]
-
Data Analysis: The cell viability is calculated as a percentage relative to the control wells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[12]
Signaling Pathways of Naphthol-Induced Cytotoxicity
Many naphthol compounds, particularly naphthoquinones like plumbagin and juglone, exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and the activation of downstream signaling pathways.
ROS-Mediated Apoptotic Pathway
The following diagram illustrates a generalized signaling pathway for apoptosis induced by naphthoquinones such as plumbagin and juglone.
Caption: ROS-mediated apoptosis induced by naphthoquinones.
This pathway highlights the central role of ROS in initiating a cascade of events, including mitochondrial damage, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.[1][14] Studies have shown that for juglone, this process can be mediated through the inhibition of the PI3K/Akt signaling pathway.[1] The alteration of the Bcl-2/Bax protein ratio is also a key event that governs mitochondrial membrane permeability and the subsequent release of pro-apoptotic factors.
References
- 1. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. jmsh.ac.in [jmsh.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence Quantum Yield of Heptyl-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield (Φf) of Heptyl-2-naphthol. As a critical parameter for characterizing fluorophores, the quantum yield dictates the efficiency of light emission after absorption and is paramount in applications ranging from bio-imaging to materials science. Herein, we present a comparative analysis against established fluorescence standards and detail the experimental protocol required for precise and reproducible measurements.
Comparative Analysis of Fluorescence Quantum Yields
The fluorescence quantum yield of a compound is most reliably determined relative to a well-characterized standard. For this compound, suitable comparators include its parent compound, 2-naphthol, and the widely used standard, Quinine Sulfate. The following table summarizes the quantum yield values for these compounds, providing a benchmark for the experimental determination of this compound's quantum yield.
| Compound | Solvent | Refractive Index (η) of Solvent | Fluorescence Quantum Yield (Φf) |
| This compound | Ethanol | 1.361 | To Be Determined |
| 2-Naphthol | 0.02 M H2SO4 | ~1.333 | 0.18 |
| Quinine Sulfate | 0.1 M HClO4 | ~1.333 | 0.60 |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The comparative method, as described by Williams et al., is the most reliable technique for determining relative fluorescence quantum yields.[1] This protocol outlines the necessary steps for benchmarking this compound against a known standard.
1. Materials and Instrumentation:
-
This compound: High purity grade.
-
Reference Standard: Quinine Sulfate or 2-Naphthol.
-
Solvents: Spectroscopic grade ethanol and deionized water for preparing acidic solutions.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
2. Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and the chosen reference standard(s) in the appropriate solvents (e.g., ethanol for this compound, 0.1 M HClO4 for Quinine Sulfate).
3. Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the sample (this compound) and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
4. Absorbance and Fluorescence Measurements:
-
Absorbance Spectra: Record the UV-Vis absorbance spectrum for each dilution of the sample and the reference standard. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Using the same excitation wavelength, record the fluorescence emission spectrum for each dilution. The spectra should be corrected for instrument-specific variations in lamp intensity and detector response.
-
Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
5. Data Analysis and Quantum Yield Calculation:
-
For both the sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots. The relationship should be linear in the low absorbance range.
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_ref * (m_sample / m_ref) * (η_sample^2 / η_ref^2)
Where:
-
Φf_ref is the known quantum yield of the reference standard.
-
m_sample and m_ref are the slopes of the plots for the sample and reference, respectively.
-
η_sample and η_ref are the refractive indices of the respective solvents.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Heptyl-2-naphthol
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Heptyl-2-naphthol, ensuring compliance with regulatory standards and promoting a culture of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2][3] In the event of a spill, personnel should be evacuated from the immediate area. The spilled material should be swept up or collected using methods that avoid dust generation and placed into a suitable, closed container for disposal.[1][2][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in accordance with local, regional, and national regulations.[5] The following steps outline the recommended procedure for its proper disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware and PPE, must be classified as hazardous waste.
-
This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.
-
-
Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for storing this compound waste.[1][2][3]
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers tightly closed to prevent the release of vapors.[2]
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash, as it is very toxic to aquatic life.[1][2][3][5]
-
Quantitative Data for Hazard Assessment
| Parameter | Value (for 2-Naphthol) | Reference |
| Acute Toxicity (Oral LD50, Rat) | 1960 mg/kg | [4] |
| Aquatic Toxicity (LC50, Fish, 96h) | 3.46 mg/l | [5] |
| Aquatic Toxicity (EC50, Aquatic Invertebrates, 48h) | 2.07 mg/l | [5] |
| Biodegradability | Readily biodegradable | [5] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and information derived from Safety Data Sheets (SDS) for structurally similar compounds. The core principle is the containment and proper disposal of the hazardous material in a manner that prevents environmental release and human exposure.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Heptyl-2-naphthol
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Heptyl-2-naphthol. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Hazard Identification and First Aid
This compound is presumed to share hazards with 2-Naphthol, which is classified as harmful if swallowed or inhaled, and can cause skin and eye irritation.[1][2] It is also noted as being toxic to aquatic life.[1][2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention or call a poison control center.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following table summarizes the recommended PPE for handling this compound, based on the data for 2-Naphthol.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield may be necessary for splash hazards.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[3] A lab coat or other protective clothing is required to prevent skin exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1][4] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring a safe working environment.
Handling:
-
Avoid the formation of dust and aerosols.[2]
-
Use only in a well-ventilated area or under a chemical fume hood.[1][4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]
Spill and Disposal Plan
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Prevent the substance from entering drains.[2]
Spill Cleanup:
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2][4]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, regional, and national hazardous waste regulations.[4] Chemical waste generators must ensure complete and accurate classification of the waste.[4]
Operational Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
